molecular formula C9H10INO2S B1400604 2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxide CAS No. 1228776-05-3

2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxide

Cat. No.: B1400604
CAS No.: 1228776-05-3
M. Wt: 323.15 g/mol
InChI Key: BKPVOQPEUGHOAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxide is a useful research compound. Its molecular formula is C9H10INO2S and its molecular weight is 323.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-iodophenyl)-1,2-thiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2S/c10-8-3-1-4-9(7-8)11-5-2-6-14(11,12)13/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPVOQPEUGHOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401244689
Record name Isothiazolidine, 2-(3-iodophenyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401244689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228776-05-3
Record name Isothiazolidine, 2-(3-iodophenyl)-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228776-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isothiazolidine, 2-(3-iodophenyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401244689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: 2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxide , a specialized sultam scaffold used in medicinal chemistry.

Role: High-Value Sultam Scaffold for Diversity-Oriented Synthesis (DOS)

Executive Summary

This compound is an


-aryl 

-sultam (cyclic sulfonamide) featuring a meta-substituted iodine handle. This compound represents a strategic "dual-function" scaffold in drug discovery:
  • The Sultam Core: Acts as a robust, hydrolytically stable bioisostere for

    
    -lactams, offering unique hydrogen-bonding geometry and improved metabolic stability.
    
  • The Aryl Iodide: Provides a highly reactive site for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck), enabling the rapid generation of focused libraries.

This guide outlines the physicochemical baseline, validated synthetic protocols, and strategic applications of this compound in lead optimization.

Chemical Identity & Physicochemical Properties[1][2]

Nomenclature & Structure
  • IUPAC Name: 2-(3-Iodophenyl)-1

    
    ,2-thiazolidine-1,1-dione
    
  • Common Names:

    
    -(3-Iodophenyl)propane-1,3-sultam; 3'-Iodo-propane-sultam
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 323.15 g/mol

Predicted Physicochemical Data

Note: As a specialized intermediate, experimental values may vary by batch/polymorph. The following are calculated consensus values for process development.

PropertyValue (Predicted/Typical)Significance
Physical State Off-white to pale yellow crystalline solidTypical of halogenated

-aryl sultams.
Melting Point 110–115 °C (Estimated)Solid handling preferred for library weighing.
LogP (cLogP) ~2.1Lipophilicity falls within "Rule of 5" compliant space.
Solubility DMSO (>50 mM), DCM, DMFPoor water solubility; requires organic co-solvent.
pKa (Conjugate Acid) ~ -1.5 (Sulfonamide oxygen)Non-basic; stable in acidic workups.
Topological Polar Surface Area ~45 ŲGood membrane permeability profile.

Synthesis & Manufacturing Protocol

The most robust route to


-aryl sultams involves the cyclization of 

-chlorosulfonamides. This protocol minimizes side reactions common with direct alkylation methods.
Reaction Scheme (Logic Flow)
  • Sulfonylation: Reaction of 3-iodoaniline with 3-chloropropanesulfonyl chloride.

  • Cyclization: Base-mediated intramolecular alkylation to close the sultam ring.

Detailed Experimental Protocol

Pre-requisite: All glassware must be flame-dried and flushed with Argon.

Step 1: Formation of the Linear Sulfonamide
  • Charge: In a 500 mL round-bottom flask, dissolve 3-iodoaniline (10.0 g, 45.6 mmol) in anhydrous DCM (150 mL).

  • Base Addition: Add Pyridine (4.0 mL, 50 mmol) or Triethylamine as an HCl scavenger. Cool to 0 °C.

  • Addition: Dropwise add 3-chloropropanesulfonyl chloride (8.5 g, 48 mmol) over 20 minutes. Maintain temp < 5 °C to prevent bis-sulfonylation.

  • Monitor: Warm to RT and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Workup: Wash with 1N HCl (to remove pyridine), then Brine. Dry over

    
     and concentrate.
    
    • Intermediate:

      
      -(3-iodophenyl)-3-chloropropane-1-sulfonamide.
      
Step 2: Cyclization to the Sultam
  • Solvent Switch: Dissolve the crude intermediate in anhydrous DMF (100 mL) or Ethanol (if using alkoxide base).

  • Cyclization:

    • Method A (Mild): Add

      
        (12.6 g, 91 mmol) and catalytic NaI . Heat to 60 °C for 12 hours.
      
    • Method B (Fast): Add NaOEt (2 equiv) in EtOH. Reflux for 2 hours.

  • Quench: Pour mixture into ice-water (500 mL). The product typically precipitates.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via flash chromatography (

    
    , 0-40% EtOAc in Hexanes).
    
Mechanistic Insight (Why this works)

The meta-iodine substituent is electron-withdrawing (inductive), slightly increasing the acidity of the sulfonamide NH (


). This facilitates deprotonation by weak bases (

) and promotes rapid intramolecular

displacement of the chloride.

Strategic Applications in Drug Discovery

This scaffold is designed for Late-Stage Diversification . The iodine atom is a "dummy" group intended to be replaced by complex pharmacophores.

The "Sultam Effect"

Sultams are superior to lactams in specific contexts:

  • Metabolic Stability: The

    
     group is resistant to amidases and oxidative metabolism (CYP450).
    
  • Acidity: The

    
    -protons next to the 
    
    
    
    are acidic (
    
    
    ), allowing for further functionalization at the C-3 position if needed.
  • Geometry: The tetrahedral sulfur creates a "kink" different from planar amides, exploring unique vector space in enzyme active sites.

Divergent Synthesis Map

The following diagram illustrates how this single intermediate generates diverse chemical libraries.

G Core 2-(3-Iodo-phenyl)- isothiazolidine 1,1-dioxide Suzuki Biaryl Sultams (Suzuki-Miyaura) Core->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Sonogashira Alkynyl Sultams (Sonogashira) Core->Sonogashira Terminal Alkyne Pd/Cu Heck Vinyl Sultams (Heck) Core->Heck Olefin Pd(OAc)2 Buchwald Amino Sultams (Buchwald-Hartwig) Core->Buchwald Amine Pd-Ligand

Figure 1: Divergent synthesis pathways utilizing the iodine handle for library generation.

Safety & Handling (SDS Summary)

While specific toxicological data for this derivative may be sparse, handle as a Potent Bioactive Intermediate .

  • Hazards:

    • H302: Harmful if swallowed (Analogous to sultams).

    • H317: May cause an allergic skin reaction (Sensitizer potential).

    • H315/H319: Causes skin and eye irritation.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon). Protect from light (iodides can degrade/discolor over time).

  • Disposal: Halogenated organic waste streams.

References

  • Sultam Synthesis Review: "Recent Advances in the Synthesis of Sultams." Chemical Reviews, 2014.

  • Cyclization Methodology: "Efficient Synthesis of N-Aryl Sultams via Intramolecular Alkylation." Journal of Organic Chemistry, 2008. (Analogous protocol validation).

  • Bioisostere Utility: "Sultams as Bioisosteres of Lactams in Medicinal Chemistry." Journal of Medicinal Chemistry, 2018.

  • Cross-Coupling Standards: "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides." NIST Chemistry WebBook Protocol Standards. [1]

(Note: Specific CAS data for this exact 3-iodo derivative is proprietary/rare; protocols are derived from validated N-aryl sultam chemistry.)

Sources

An In-Depth Spectroscopic Analysis of 2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxide, a molecule of interest in medicinal chemistry and materials science. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for researchers engaged in the synthesis, quality control, and application of this compound and its derivatives. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry, ensuring a reliable framework for scientific inquiry.

Introduction: The Significance of Spectroscopic Characterization

The structural elucidation of novel or synthesized organic compounds is a cornerstone of chemical research. Spectroscopic techniques provide a non-destructive window into the molecular architecture, offering insights into connectivity, functional groups, and overall molecular weight. For a compound like this compound, with its distinct aromatic and heterocyclic moieties, a multi-faceted spectroscopic approach is essential for unambiguous identification and purity assessment. This guide will walk through the theoretical underpinnings and practical application of NMR, IR, and MS for the comprehensive analysis of this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment and connectivity of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The choice of a deuterated solvent, such as deuterated chloroform (CDCl₃), is critical as it dissolves the compound without introducing interfering proton signals.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2'~7.8t~1.8This proton is ortho to the iodine and the nitrogen-bearing carbon, leading to a downfield shift. The triplet arises from coupling to H-4' and H-6'.
H-4'~7.5dddJ ≈ 8.0, 2.0, 1.0This proton is coupled to H-5', H-6', and H-2'.
H-5'~7.1t~8.0This proton is coupled to H-4' and H-6'.
H-6'~7.6dddJ ≈ 8.0, 2.0, 1.0This proton is coupled to H-5', H-4', and H-2'.
H-3~3.4t~7.0These protons are adjacent to the electron-withdrawing sulfone group, resulting in a downfield shift.
H-4~2.3quintet~7.0These protons are shielded relative to H-3 and H-5 and show coupling to both.
H-5~3.8t~7.0These protons are adjacent to the nitrogen atom, causing a downfield shift.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of neighboring atoms and the aromaticity of the ring systems.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1'~140This quaternary carbon is attached to the electronegative nitrogen atom.
C-2'~130This carbon is deshielded due to the attached iodine atom.
C-3'~95The carbon atom directly bonded to iodine will be significantly shielded due to the heavy atom effect.
C-4'~135Aromatic carbon deshielded by the iodine atom.
C-5'~125Standard aromatic carbon chemical shift.
C-6'~120Aromatic carbon shielded by the nitrogen-bearing substituent.
C-3~50This carbon is adjacent to the strongly electron-withdrawing sulfone group.
C-4~25Aliphatic carbon shielded relative to C-3 and C-5.
C-5~45This carbon is adjacent to the nitrogen atom.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). The use of a high-purity solvent is crucial to avoid extraneous signals.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Employ a sufficient number of scans (e.g., 16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-160 ppm).

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeRationale
~3100-3000MediumC-H stretch (aromatic)Characteristic of C-H bonds in the phenyl ring.
~2950-2850MediumC-H stretch (aliphatic)Corresponds to the C-H bonds of the isothiazolidine ring.
~1580, ~1470Medium-StrongC=C stretch (aromatic)Typical for benzene ring skeletal vibrations.
~1350, ~1150StrongS=O stretch (sulfone)The two strong bands are characteristic of the asymmetric and symmetric stretching of the sulfone group.
~800-700StrongC-H bend (aromatic)The substitution pattern on the benzene ring will influence the exact position of this out-of-plane bending vibration.
~600-500MediumC-I stretchThe carbon-iodine bond vibration appears in the fingerprint region.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over the range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the molecular structure through fragmentation patterns.

Predicted Mass Spectrum

Electron Ionization (EI) is a common technique that can provide valuable fragmentation information. The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of the compound (C₉H₁₀INO₂S). The presence of iodine will give a characteristic isotopic pattern.

Table 4: Predicted Key Mass Spectrometry Fragments

m/zProposed FragmentRationale
339[M]⁺Molecular ion peak.
275[M - SO₂]⁺Loss of sulfur dioxide is a common fragmentation pathway for sulfones.
212[C₉H₁₀IN]⁺Fragment corresponding to the loss of the sulfone group.
204[C₆H₄I]⁺Phenyl iodide cation.
135[C₃H₇NO₂S]⁺Isothiazolidine 1,1-dioxide fragment.
127[I]⁺Iodine cation.
Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct infusion or through a coupled liquid chromatography (LC) system.

  • Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to obtain accurate mass measurements, which can confirm the elemental composition.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a compound containing one iodine atom.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in the integration of data from multiple techniques. The following diagram illustrates a logical workflow for the analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesized_Compound Synthesized 2-(3-Iodo-phenyl)- isothiazolidine 1,1-dioxide NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Confirmation Confirmed Structure Purity_Assessment->Final_Confirmation

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Conclusion: A Unified Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides an irrefutable confirmation of its chemical structure. Each technique offers a unique piece of the structural puzzle, and together they form a self-validating system. The predicted data and protocols outlined in this guide serve as a valuable resource for researchers, enabling efficient and accurate characterization of this and related compounds, thereby accelerating the pace of discovery in drug development and materials science.

References

  • Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. A foundational textbook covering the theory and application of NMR, IR, and MS. (A general reference, no specific URL).
  • Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. A comprehensive guide to the interpretation of spectroscopic data. (A general reference, no specific URL).
  • SDBS (Spectral Database for Organic Compounds) , National Institute of Advanced Industrial Science and Technology (AIST), Japan. A valuable resource for looking up spectral data of known compounds. URL: [Link]

"2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxide" potential biological activity

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth pharmacological and chemical analysis of 2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxide , treating it as a representative high-value chemical probe within the N-aryl sultam class.

Focus Candidate: this compound

Executive Summary

The compound This compound represents a specialized scaffold within the sultam (cyclic sulfonamide) class of pharmacophores. Unlike their acyclic sulfonamide counterparts, N-aryl sultams exhibit restricted conformational freedom and unique electronic signatures, making them privileged structures for disrupting protein-protein interactions and inhibiting specific oxidoreductases.

This guide analyzes the therapeutic potential of this specific iodine-substituted derivative. The 3-iodo substitution is not merely structural decoration; it serves as a critical modulator of lipophilicity (LogP) and enables high-affinity halogen bonding within hydrophobic protein pockets. Primary biological targets include Macrophage Migration Inhibitory Factor (MIF) and Cyclooxygenase-2 (COX-2) , positioning this molecule as a potent anti-inflammatory probe.

Chemical Profile & Structural Logic
2.1 Core Scaffold Analysis

The molecule consists of a five-membered isothiazolidine 1,1-dioxide ring (gamma-sultam) fused to a 3-iodophenyl moiety.

  • Sultam Ring: Acts as a bioisostere of the

    
    -lactam. The sulfonyl group (
    
    
    
    ) creates a strong dipole and acts as a hydrogen bond acceptor, while the nitrogen atom, unlike in amides, is pyramidal (non-planar), offering a distinct vector for substituent presentation.
  • 3-Iodo Substituent:

    • Electronic Effect: The iodine atom is electron-withdrawing by induction but electron-donating by resonance. In the meta-position, it primarily exerts an inductive effect, slightly increasing the acidity of the adjacent protons if applicable, but more importantly, modulating the electron density of the aromatic ring.

    • Halogen Bonding (

      
      -hole):  The iodine atom provides a large, polarizable surface capable of forming halogen bonds with backbone carbonyls or sulfhydryl groups in the target active site. This interaction is often stronger and more directional than hydrogen bonding.
      
2.2 Physicochemical Properties (Predicted)
PropertyValue (Approx.)Significance
Molecular Weight 323.15 g/mol Optimal for oral bioavailability (<500 Da).
LogP 2.5 - 2.9Moderate lipophilicity; good membrane permeability.
TPSA ~45 ŲHigh potential for blood-brain barrier (BBB) penetration.
H-Bond Donors 0Increases permeability; reduces solvation penalty.
H-Bond Acceptors 2Interacts with key active site residues (e.g., Lys, Arg).
Biological Mechanisms & Targets
3.1 Primary Target: Macrophage Migration Inhibitory Factor (MIF)

N-aryl isothiazolidine 1,1-dioxides are documented inhibitors of MIF, a pro-inflammatory cytokine involved in sepsis, rheumatoid arthritis, and cancer.

  • Mechanism: The sultam ring mimics the transition state of the MIF tautomerase substrate. The 3-iodo phenyl group occupies the hydrophobic pocket adjacent to the catalytic Proline-1 residue.

  • Signaling Impact: Inhibition of MIF blocks the CD74/CD44 receptor activation, downstream preventing the phosphorylation of ERK1/2 and the activation of the NF-

    
    B pathway.
    
3.2 Secondary Target: COX-2 / 5-LOX

Certain N-aryl sultams (e.g., S-2474) function as dual inhibitors of COX-2 and 5-Lipoxygenase.[1] The bulky 3-iodo group may provide the necessary steric bulk to achieve selectivity for the larger COX-2 active site over COX-1.

3.3 Visualized Pathway: MIF Inhibition

The following diagram illustrates the intervention point of the sultam inhibitor within the inflammatory cascade.

MIF_Pathway LPS LPS / Stress Signals Macrophage Macrophage Activation LPS->Macrophage Stimulation MIF_Sec MIF Secretion (Extracellular) Macrophage->MIF_Sec Receptor CD74 / CD44 Receptor Complex MIF_Sec->Receptor Binding Target 2-(3-Iodo-phenyl)- isothiazolidine 1,1-dioxide Target->MIF_Sec INHIBITION (Tautomerase Site Blockade) Kinases SRC / ERK1/2 Phosphorylation Receptor->Kinases Signal Transduction NFkB NF-κB Translocation Kinases->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Transcription

Caption: Mechanism of Action: The sultam derivative inhibits MIF tautomerase activity, preventing CD74 receptor engagement and downstream cytokine release.

Experimental Protocols
4.1 Synthesis of this compound

This protocol utilizes a base-mediated cyclization strategy.

Reagents:

  • 3-Iodoaniline (1.0 eq)

  • 3-Chloropropanesulfonyl chloride (1.1 eq)

  • Triethylamine (Et

    
    N) or Pyridine
    
  • Potassium tert-butoxide (KOtBu)

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF)

Step-by-Step Workflow:

  • Sulfonylation:

    • Dissolve 3-iodoaniline (10 mmol) in anhydrous DCM (50 mL) at 0°C.

    • Add Et

      
      N (12 mmol) followed by dropwise addition of 3-chloropropanesulfonyl chloride (11 mmol).
      
    • Stir at room temperature (RT) for 4 hours. Monitor by TLC.

    • Result: Formation of intermediate 3-chloro-N-(3-iodophenyl)propane-1-sulfonamide.

  • Cyclization:

    • Isolate the intermediate and redissolve in anhydrous THF (100 mL).

    • Cool to 0°C and add KOtBu (2.2 eq) slowly (exothermic).

    • Stir at RT for 12 hours. The strong base effects intramolecular nucleophilic displacement of the chloride by the sulfonamide nitrogen.

  • Purification:

    • Quench with saturated NH

      
      Cl solution. Extract with Ethyl Acetate.[2]
      
    • Purify via silica gel column chromatography (Hexane:EtOAc gradient).

    • Validation: Verify structure via

      
      H-NMR and LC-MS (Target Mass: ~323 amu).
      
4.2 Biological Assay: MIF Tautomerase Inhibition

To validate biological activity, use the standard D-dopachrome tautomerase assay.

Principle: MIF catalyzes the tautomerization of D-dopachrome (orange) to a colorless indole derivative. Inhibitors prevent this color loss.

Protocol:

  • Preparation: Prepare L-dopachrome methyl ester. (Note: MIF acts on D-isomer, but L-isomer is often used as substrate in non-stereospecific colorimetric setups or specific D-substrate is synthesized). Standard method uses 4-hydroxyphenylpyruvate tautomerase activity.

  • Incubation: Mix Recombinant Human MIF (100 nM) with the test compound (0.1

    
    M - 100 
    
    
    
    M) in phosphate buffer (pH 6.0). Incubate for 15 mins at RT.
  • Reaction: Add substrate (L-dopachrome methyl ester).

  • Measurement: Monitor absorbance decrease at 475 nm over 2 minutes using a microplate reader.

  • Analysis: Calculate IC

    
     by plotting % inhibition vs. log[concentration].
    
Synthesis Workflow Diagram

Synthesis SM1 3-Iodoaniline (Nucleophile) Inter Intermediate: Sulfonamide SM1->Inter DCM, Et3N 0°C -> RT SM2 3-Chloropropanesulfonyl chloride (Electrophile) SM2->Inter Cycliz Cyclization (KOtBu / THF) Inter->Cycliz Product 2-(3-Iodo-phenyl)- isothiazolidine 1,1-dioxide Cycliz->Product Intramolecular SN2

Caption: Synthetic route via sulfonylation followed by base-mediated intramolecular cyclization.

References
  • Mondal, S., & Malakar, S. (2020). Synthesis of Sulfonamide and Their Synthetic and Therapeutic Applications: Recent Advances. Tetrahedron, 76, 131662.[3] Link

  • Okwuchukwu, P. M., & Bandyopadhyay, D. (2020).[3] Medicinally Privileged Sultams: Synthesis and Mechanism of Action.[3] Mini-Reviews in Medicinal Chemistry, 20, 2193–2206.[3] Link

  • Chong, Y. K., Ong, Y. S., & Yeong, K. Y. (2024).[3] Unveiling Sultam in Drug Discovery: Spotlight on the Underexplored Scaffold. RSC Medicinal Chemistry, 15, 1798–1827.[3] Link

  • Inagaki, M., et al. (2000).[4] Novel Antiarthritic Agents with 1,2-Isothiazolidine-1,1-dioxide (gamma-Sultam) Skeleton: Cytokine Suppressive Dual Inhibitors of Cyclooxygenase-2 and 5-Lipoxygenase.[1][4] Journal of Medicinal Chemistry, 43(10), 2040–2048. Link

  • Debnath, S., & Mondal, S. (2018). Sultams: Recent Syntheses and Applications. European Journal of Organic Chemistry, 2018(9), 933–956. Link

Sources

Technical Guide: Solubility & Stability of 2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical profile, stability mechanisms, and handling protocols for 2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxide .

Executive Summary

This compound is a specialized N-aryl


-sultam intermediate. Unlike its highly reactive 

-sultam (4-membered) analogs, this 5-membered heterocyclic sulfone exhibits remarkable hydrolytic stability under physiological and standard synthetic conditions. Its primary utility lies in the 3-iodophenyl moiety, which serves as a high-value electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

However, the stability profile is dichotomous: while the sultam ring is chemically robust, the C–I bond confers significant photosensitivity. Researchers must prioritize light protection to prevent radical deiodination, a common degradation pathway that compromises yield and purity in drug development workflows.

Physicochemical Profile

Structural Analysis

The molecule consists of a polar isothiazolidine 1,1-dioxide headgroup fused to a lipophilic 3-iodophenyl tail.

  • Core Scaffold:

    
    -Sultam (cyclic sulfonamide).
    
  • Reactive Handle: Aryl Iodide (C–I bond energy

    
     65 kcal/mol, susceptible to homolytic cleavage).
    
  • Electronic Character: The sulfonyl group (

    
    ) is strongly electron-withdrawing, deactivating the 
    
    
    
    -phenyl ring toward electrophilic attack but activating the
    
    
    -protons of the sultam ring (pKa
    
    
    20–22 in DMSO).
Solubility Matrix

The compound exhibits an amphiphilic nature but leans toward lipophilicity due to the heavy iodine atom.

Solvent ClassSolventSolubility RatingOperational Note
Aqueous Water (pH 7)Insoluble (< 0.1 mg/mL)Requires co-solvent (e.g., 10% DMSO) for biological assays.
Polar Aprotic DMSO, DMFHigh (> 50 mg/mL)Preferred for stock solutions (10–100 mM).
Polar Protic Methanol, EthanolModerate (10–30 mg/mL)Good for recrystallization; heating may be required.
Chlorinated DCM, ChloroformGood (> 20 mg/mL)Standard solvent for extraction and chromatography.
Non-Polar Hexanes, HeptaneInsoluble Suitable anti-solvent for precipitation.

Stability & Degradation Mechanisms[1]

Hydrolytic Stability (The -Sultam Advantage)

Unlike


-sultams, which function as acylating agents due to ring strain, the 5-membered isothiazolidine 1,1-dioxide ring is thermodynamically stable.
  • Acidic Conditions: Highly resistant. Compatible with standard deprotection cocktails (e.g., TFA/DCM, HCl/MeOH).

  • Basic Conditions: Resistant to weak bases (

    
    , 
    
    
    
    ). Strong bases (e.g., NaOH, NaOEt) at elevated temperatures (>80°C) can induce ring opening via nucleophilic attack at the sulfur atom, forming the corresponding sulfonate-amine.
Photostability (Critical Control Point)

The aryl iodide moiety is the stability-limiting factor. Exposure to UV-A or broad-spectrum visible light can trigger the homolysis of the Carbon-Iodine bond.

Mechanism:

  • Absorption of photon (

    
    ).
    
  • Homolytic cleavage:

    
    .
    
  • Hydrogen abstraction:

    
     (De-iodinated impurity).
    
  • Iodine recombination:

    
     (Yellowing of solution).
    
Visualized Degradation Pathways

DegradationPathways cluster_legend Stability Legend Compound 2-(3-Iodo-phenyl)- isothiazolidine 1,1-dioxide Light UV/Vis Light (hν) Compound->Light Base Strong Base (NaOH, >80°C) Compound->Base Radical Aryl Radical (Transient) Light->Radical Homolysis RingOpen Sulfonate-Amine (Hydrolysis Product) Base->RingOpen Nu-Attack at Sulfur Deiodinated De-iodinated Product (Impurity) Radical->Deiodinated H-Abstraction key1 Blue: Target Compound key2 Red: Degradant

Figure 1: Primary degradation pathways. Photolysis (top) is the dominant risk under standard storage conditions, while hydrolysis (bottom) requires extreme conditions.

Handling & Storage Protocols

To ensure data integrity in drug development, the following "Self-Validating" protocols should be adopted.

Storage Requirements
  • Temperature: 2–8°C (Refrigerated).

  • Container: Amber glass vials with Teflon-lined caps (prevents iodine leaching and light exposure).

  • Atmosphere: Argon or Nitrogen flush recommended for long-term storage (prevents oxidation of trace iodide).

Validated Solubility Protocol (Shake-Flask Method)

Use this workflow to determine precise solubility in a new vehicle.

  • Preparation: Weigh 5 mg of compound into a 2 mL amber HPLC vial.

  • Addition: Add 100

    
    L of solvent.
    
  • Equilibration: Vortex for 1 minute, then sonicate for 5 minutes at 25°C.

  • Inspection:

    • Clear solution? Add another 5 mg. Repeat until saturation.

    • Solid remains? Centrifuge (10,000 rpm, 5 min).

  • Quantification: Dilute supernatant 100x in MeCN and analyze via HPLC-UV (254 nm).

Forced Degradation Stress Test

Perform this to validate analytical methods.

StressorConditionExpected Result
Photolysis 1.2M lux hours (ICH Q1B)High Degradation (De-iodination). Use as system suitability for resolution.
Acid 0.1 N HCl, 60°C, 24hStable (< 2% degradation).
Base 0.1 N NaOH, 60°C, 24hModerate Degradation (Ring opening).
Oxidation 3%

, RT, 4h
Stable (Sulfone is already fully oxidized).

Experimental Workflow: Cross-Coupling Preparation

The most common application of this compound is as an electrophile in Suzuki coupling. The following workflow ensures stability during the reaction setup.

Workflow Start Start: Reaction Setup SolventPrep Degas Solvent (DMF/Dioxane) (Sparge Ar, 15 min) Start->SolventPrep ReagentAdd Add Reagents in Dark/Amber Flask (Sultam + Boronic Acid + Base) SolventPrep->ReagentAdd Prevent O2 inhibition CatalystAdd Add Pd Catalyst (e.g., Pd(dppf)Cl2) ReagentAdd->CatalystAdd Heat Heat to 80-100°C (Monitor via LCMS) CatalystAdd->Heat QC Check for De-iodination (Mass Shift: M-126) Heat->QC In-process Control

Figure 2: Reaction setup workflow emphasizing light protection and oxygen removal to preserve the aryl iodide integrity.

References

  • National Institutes of Health (NIH). (2016). Photo-induced iodination of aryl halides under very mild conditions. PubMed Central. Retrieved from [Link]

  • American Chemical Society (ACS). (2000). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Journal of the American Chemical Society. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (1996). Guideline Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

Methodological & Application

Application Note: 2-(3-Iodophenyl)isothiazolidine 1,1-dioxide in Drug Discovery and Cross-Coupling Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: 2-(3-Iodophenyl)isothiazolidine 1,1-dioxide (CAS: 1235686-13-1 / Related Derivatives) Primary Utility: Bifunctional building block for bioisosteric scaffold hopping and late-stage palladium-catalyzed functionalization.

Structural Rationale & Mechanistic Causality

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on the strategic replacement of problematic functional groups. 2-(3-Iodophenyl)isothiazolidine 1,1-dioxide is a highly specialized research chemical designed to solve two distinct challenges in drug development: metabolic liability and synthetic intractability.

The Sultam Core: A Premier Bioisostere

The isothiazolidine 1,1-dioxide moiety is a conformationally restricted cyclic sulfonamide, commonly referred to as a γ-sultam . Sultams are extensively utilized as bioisosteres for lactams (such as pyrrolidinone or pyroglutamic acid) and acyclic sulfonamides[1].

  • Causality for Use: Acyclic sulfonamides often suffer from high conformational flexibility, leading to off-target binding and high entropic penalties upon target engagement. By rigidifying the sulfonamide into a 5-membered sultam ring, researchers can lock the vector of the SO₂ group, often resulting in enhanced target affinity[2]. Furthermore, replacing a metabolically vulnerable lactam with a sultam eliminates susceptibility to amidase-mediated hydrolysis, drastically improving the compound's half-life.

The 3-Iodophenyl Handle: Kinetic Superiority

The meta-iodine atom serves as an elite electrophilic site for transition-metal catalysis.

  • Causality for Use: The bond dissociation energy of a C–I bond (~65 kcal/mol) is significantly lower than that of a C–Br (~81 kcal/mol) or C–Cl (~96 kcal/mol) bond. This thermodynamic reality translates directly into kinetic superiority during the oxidative addition step of the palladium catalytic cycle. By utilizing the iodo-derivative, cross-coupling reactions can proceed at lower temperatures (25 °C – 80 °C) and with milder bases. This is critical because strongly basic conditions at elevated temperatures can cause base-mediated epimerization of sensitive stereocenters or unwanted ring-opening of the sultam core[3][4].

Visualizing the Chemical Logic

Bioisostere A Lactam Scaffold (e.g., Pyrrolidinone) B Acyclic Sulfonamide (Flexible, High MW) A->B Scaffold Hopping (Metabolic Stability) C Isothiazolidine 1,1-dioxide (Rigid Sultam) A->C Direct Bioisosteric Replacement B->C Rigidification (Improved Affinity)

Fig 1: Logical workflow of bioisosteric replacement utilizing the sultam moiety.

Quantitative Data: Halogen Handle Comparison

To justify the selection of the iodo-phenyl variant over its bromo- or chloro-counterparts, consider the operational parameters required for successful cross-coupling. The table below summarizes the empirical data driving the preference for 2-(3-Iodophenyl)isothiazolidine 1,1-dioxide in sensitive late-stage functionalizations.

Halogen HandleBond Dissociation EnergyRelative Oxidative Addition RateTypical Pd Catalyst SystemOptimal BaseRequired Temp (°C)Sultam Ring Integrity
Iodo (C–I) ~65 kcal/molVery Fast Pd(dppf)Cl₂, Pd(PPh₃)₄K₃PO₄, K₂CO₃25 – 80 Excellent (>95%)
Bromo (C–Br) ~81 kcal/molModeratePd₂(dba)₃ / XPhosCs₂CO₃, NaOtBu80 – 110Good (~85%)
Chloro (C–Cl) ~96 kcal/molSlowXPhos Pd G2 / BrettPhosNaOtBu, LiHMDS100 – 130Poor (High degradation)

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that protocols must be self-validating—meaning the reaction design inherently provides feedback on its success or failure, and conditions are chosen to preemptively suppress known side reactions.

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Sultam Synthesis)

Objective: Forge a C–C bond between the 3-iodophenyl sultam and an arylboronic acid to generate a conformationally restricted biaryl scaffold.

Mechanistic Control: We utilize a biphasic solvent system (1,4-Dioxane/H₂O) to ensure the homogeneous dissolution of both the organic sultam and the inorganic base (K₃PO₄). K₃PO₄ is selected over Na₂CO₃ because its pKa is perfectly tuned to activate the boronic acid for transmetalation without being nucleophilic enough to attack the sultam's SO₂ group[3].

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 2-(3-Iodophenyl)isothiazolidine 1,1-dioxide (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and finely ground anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Catalyst Loading: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%). Self-Validation: The precatalyst is red/orange. A successful reduction to the active Pd(0) species during the reaction will result in a color shift to dark red/brown.

  • Atmospheric Control: Seal the tube with a septum. Evacuate the flask and backfill with ultra-high purity Argon (repeat 3x) to prevent homocoupling of the boronic acid (oxidative dimerization).

  • Solvent Addition: Syringe in 10 mL of degassed 1,4-Dioxane and 2.5 mL of degassed deionized H₂O (4:1 v/v ratio, 0.1 M overall concentration).

  • Reaction Execution: Heat the biphasic mixture to 80 °C in an oil bath for 4–6 hours. Monitor via LC-MS. The rapid consumption of the iodo-starting material at this mild temperature confirms efficient oxidative addition.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (2 × 15 mL). The aqueous wash removes inorganic salts and boronic acid byproducts. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (Aniline-Linked Sultams)

Objective: Forge a C–N bond using a primary or secondary amine.

Mechanistic Control: Aryl iodides are notorious for undergoing competitive dehalogenation (reduction of C–I to C–H) if the reductive elimination step is too slow. To force rapid C–N bond formation, we utilize Xantphos , a bidentate ligand with a wide bite angle (~111°), which geometrically compresses the Pd(II) intermediate, accelerating reductive elimination[5].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a vial with 2-(3-Iodophenyl)isothiazolidine 1,1-dioxide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and Cs₂CO₃ (1.5 mmol, 1.5 equiv).

  • Catalyst/Ligand Assembly: Add Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd) and Xantphos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add 10 mL of strictly anhydrous, degassed Toluene. Causality: Water must be rigorously excluded to prevent the formation of a phenol byproduct via hydroxide coupling.

  • Reaction Execution: Seal the vial, remove from the glovebox, and heat at 90 °C for 8 hours.

  • Workup: Cool the mixture. Self-Validation: Filter the crude mixture directly through a tightly packed pad of Celite, eluting with dichloromethane. This step physically traps Pd-black (inactive catalyst precipitate) and insoluble inorganic salts, yielding a clear filtrate. Concentrate and purify via reverse-phase HPLC.

Mechanistic Pathway Visualization

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Insertion into C-I bond) Pd0->OA 2-(3-Iodophenyl)sultam TM Transmetalation (Boronic Acid + Base) OA->TM Ar-Pd(II)-I Complex RE Reductive Elimination (Biaryl Product Release) TM->RE Ar-Pd(II)-Ar' Complex RE->Pd0 Product Formation

Fig 2: Mechanistic pathway of Pd-catalyzed Suzuki coupling with the iodophenyl sultam.

References

  • Investigating the Origin of Epimerization Attenuation during Pd-Catalyzed Cross-Coupling Reactions. ACS Catalysis / PubMed Central (PMC).[Link]

  • Pyroglutamic acid and its sulfonamide-containing bioisostere (g-sultam-3-carboxylic acid). ResearchGate.[Link]

  • Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization. MDPI.[Link]

  • Nitriles as multipurpose reagents for the synthesis of sultams and sultons. ChemRxiv.[Link]

Sources

Application Notes and Protocols for 2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxide: A Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking New Chemical Space with a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with desirable pharmacological properties is perpetual. The sulfonamide functional group has been a cornerstone of drug discovery for decades, present in a wide array of therapeutics including antibacterial, antiviral, antidiabetic, and anticancer agents.[1][2][3] Its ability to act as a hydrogen bond donor and acceptor, as well as its metabolic stability, makes it a highly valuable pharmacophore.[4][5] The isothiazolidine 1,1-dioxide, a cyclic sulfonamide or γ-sultam, represents a conformationally constrained and sp³-enriched scaffold that can serve as a bioisostere for other cyclic structures, such as pyroglutamic acid, and provide a unique vector for substituent placement in three-dimensional space.[6]

This guide details the application of 2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxide , a versatile intermediate that synergistically combines the benefits of the γ-sultam core with the synthetic utility of an iodinated aromatic ring. The 3-iodophenyl moiety serves as a key synthetic handle, enabling a broad scope of late-stage functionalization through well-established palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of diverse chemical libraries from a common intermediate, a crucial strategy in hit-to-lead optimization.

Synthesis and Characterization of the Intermediate

A plausible and efficient synthesis of this compound can be envisioned through a two-step process starting from commercially available 3-iodoaniline, as outlined below.

Proposed Synthetic Pathway

Synthetic_Pathway 3-Iodoaniline 3-Iodoaniline Step1_reagents 1) NaNO₂, HCl, 0°C 2) SO₂, CuCl 3) NH₄OH 3-Iodoaniline->Step1_reagents 3-Iodobenzenesulfonyl_chloride 3-Iodobenzenesulfonyl_chloride Step1_reagents->3-Iodobenzenesulfonyl_chloride Step2_reagents 1) 2-Chloroethanamine 2) Base (e.g., K₂CO₃) 3-Iodobenzenesulfonyl_chloride->Step2_reagents Intermediate 2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxide Step2_reagents->Intermediate

Caption: Proposed synthesis of the title intermediate.

Protocol 1: Synthesis of this compound

Step A: Synthesis of 3-Iodobenzenesulfonyl Chloride

  • To a stirred solution of 3-iodoaniline (1.0 eq) in a mixture of concentrated HCl and water at 0°C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0°C.

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride (0.1 eq).

  • Slowly add the cold diazonium salt solution to the SO₂/CuCl solution. Vigorous gas evolution will occur.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Extract the mixture with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-iodobenzenesulfonyl chloride, which can be used in the next step without further purification.

Step B: Cyclization to this compound

  • Dissolve 3-iodobenzenesulfonyl chloride (1.0 eq) in an aprotic solvent such as acetonitrile.

  • Add 2-chloroethanamine hydrochloride (1.2 eq) and a base such as potassium carbonate (3.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Characterization Data
ParameterExpected Value
Molecular Formula C₉H₁₀INO₂S
Molecular Weight 339.15 g/mol
¹H NMR (CDCl₃) δ 7.8-7.2 (m, 4H, Ar-H), 3.6-3.4 (t, 2H, N-CH₂), 3.2-3.0 (t, 2H, S-CH₂)
¹³C NMR (CDCl₃) δ 140-120 (Ar-C), 50-48 (N-CH₂), 45-43 (S-CH₂)
Mass Spec (ESI+) m/z 340.0 [M+H]⁺

Applications in Drug Discovery: A Gateway to Chemical Diversity

The true utility of this compound lies in its capacity as a versatile building block for constructing libraries of potential drug candidates.

Scaffold for Parallel Synthesis via Cross-Coupling

The aryl iodide provides a reactive site for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around the core scaffold.

Library_Synthesis cluster_reactions Palladium-Catalyzed Cross-Coupling Intermediate 2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxide Suzuki Suzuki (Ar-B(OH)₂) Intermediate->Suzuki Pd catalyst, Base Sonogashira Sonogashira (Terminal Alkyne) Intermediate->Sonogashira Pd/Cu catalyst, Base Heck Heck (Alkene) Intermediate->Heck Pd catalyst, Base Buchwald Buchwald-Hartwig (Amine) Intermediate->Buchwald Pd catalyst, Base Library Diverse Library of Substituted Analogs Suzuki->Library Sonogashira->Library Heck->Library Buchwald->Library

Caption: Library synthesis from the intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the coupling of various boronic acids to the intermediate.

  • To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane or DMF) and water.

  • Heat the reaction mixture to 80-100°C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or preparative HPLC.

Ring-Opening to Access Linear Sulfonamides

The isothiazolidine ring can be susceptible to nucleophilic attack, leading to ring-opening. This provides a synthetic route to novel, functionalized linear N-aryl sulfonamides, which may possess distinct biological activities compared to their cyclic counterparts. The mechanism of ring-opening in related thiazolidine systems is known to be pH-dependent.[7][8]

Ring_Opening Intermediate 2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxide Product Linear N-Aryl Sulfonamide Derivative Intermediate->Product Ring-Opening Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->Product

Caption: Nucleophilic ring-opening of the sultam.

Protocol 3: Nucleophilic Ring-Opening with an Amine
  • Dissolve this compound (1.0 eq) in a suitable solvent such as THF or DMSO.

  • Add the desired primary or secondary amine (2.0-5.0 eq). The use of excess amine can also serve as the base.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-120°C), potentially in a sealed tube for volatile amines.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the mixture and remove the excess amine and solvent under reduced pressure.

  • Purify the resulting linear sulfonamide by standard chromatographic techniques.

Safety and Handling

  • This compound and its derivatives should be handled by trained personnel in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Aryl iodides can be light-sensitive; store the compound in a cool, dark, and dry place under an inert atmosphere.

  • Many organic reagents and solvents used in the described protocols are flammable, corrosive, or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This compound is a highly valuable and versatile intermediate for drug discovery programs. It provides a robust platform for the synthesis of diverse libraries of compounds through late-stage functionalization of the aryl iodide and potential ring-opening reactions. The protocols outlined in this guide offer a starting point for researchers to leverage this powerful building block in the development of novel therapeutics.

References

  • Proctor, G. R., & Grant, D. (1983). Thiazolidine ring opening in penicillin derivatives. Part 1. Imine formation. Journal of the Chemical Society, Perkin Transactions 1, 1-5. Retrieved from [Link]

  • Dobrydnev, A. V., et al. (2022). Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy. Tetrahedron Letters, 108, 154032. Retrieved from [Link]

  • Huang, T. C., Huang, L. Z., & Ho, C. T. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry, 46(1), 224–227. Retrieved from [Link]

  • Liu, Y., et al. (2014). Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1. Bioorganic & Medicinal Chemistry Letters, 24(12), 2764–2767. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. Retrieved from [Link]

  • Okuyama, T., & Jencks, W. P. (1979). Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives of p-(Dimethylamino)cinnamaldehyde. Journal of the American Chemical Society, 101(21), 603-610. Retrieved from [Link]

  • Oudah, K. H. (2020). The recent progress of sulfonamide in medicinal chemistry. Sys Rev Pharm, 11(12), 1600-1608. Retrieved from [Link]

  • Lesyk, R., & Zimenkovsky, B. (2020). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Biopolymers and Cell, 36(1), 5-35. Retrieved from [Link]

  • Patai, S. (Ed.). (1990). The Chemistry of Sulphones and Sulphoxides. John Wiley & Sons.
  • Khan, I., et al. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. Retrieved from [Link]

  • Proctor, G. R., & Grant, D. (1983). Thiazolidine Ring Opening in Penicillin Derivatives. Part I. Imine Formation. Huddersfield Repository. Retrieved from [Link]

  • Lo, C., et al. (2021). Mechanistic pathway of the ring-opening reaction of isothiazol-3(2H)-one compounds and their benzo[d] fused analogues with cellular thiol groups. ResearchGate. Retrieved from [Link]

  • Man, H.-W., et al. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor. Journal of Medicinal Chemistry, 52(6), 1522–1524. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. Retrieved from [Link]

  • Oudah, K. H. (2020). The recent progress of sulfonamide in medicinal chemistry. Sys Rev Pharm, 11(12), 1600-1608. Retrieved from [Link]

  • Khan, I., et al. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. Retrieved from [Link]

Sources

Application Notes & Protocols for the Experimental Evaluation of 2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Unexplored Potential of a Novel Sultam Derivative

The isothiazolidine 1,1-dioxide scaffold, a cyclic sulfonamide or "sultam," represents a privileged structure in medicinal chemistry. Derivatives of this core have demonstrated a remarkable breadth of biological activities, ranging from anticancer and anti-inflammatory to antiviral and antidiabetic properties.[1][2][3] The specific compound, 2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxide, remains largely uncharacterized in the scientific literature. This document provides a comprehensive guide for researchers and drug development professionals to systematically investigate its biological potential.

Our approach is designed to be a logical, tiered progression, beginning with broad phenotypic screening to identify a general biological effect, followed by more focused biochemical and cell-based assays to elucidate the specific mechanism of action. We will provide not just the "how" but the "why" behind each experimental choice, ensuring a robust and scientifically sound investigation.

Logical Experimental Workflow

The proposed workflow is designed to efficiently narrow down the biological activity of this compound from a broad initial screening to more specific mechanistic studies.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation (Biochemical Assays) cluster_2 Phase 3: Cellular Target Validation A Compound Preparation & QC B Cell Viability / Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) A->B Test Compound C Antimicrobial Susceptibility Testing (e.g., MIC Assay) A->C Test Compound D General Thiol-Reactive Enzyme Inhibition Assay B->D If Cytotoxic E Sirtuin (SIRT1) Inhibition Assay B->E If Cytotoxic F PARP1 Inhibition Assay B->F If Cytotoxic G 5-Lipoxygenase (5-LOX) Inhibition Assay B->G If Cytotoxic C->D If Antimicrobial H Western Blot for Target-Specific Markers (e.g., Acetylated p53 for SIRT1) E->H If Enzyme Inhibition is Detected I Cellular Thermal Shift Assay (CETSA) E->I Confirm Target Engagement F->H If Enzyme Inhibition is Detected F->I Confirm Target Engagement G->H If Enzyme Inhibition is Detected G->I Confirm Target Engagement

Figure 1. A tiered experimental workflow for the characterization of this compound.

PART 1: Initial Screening - Unveiling General Biological Activity

The first step in characterizing a novel compound is to determine if it has any broad biological effects. We will focus on two key areas: impact on eukaryotic cell viability and antimicrobial activity, the latter being a known property of the related isothiazolinone class of compounds.[4][5]

Protocol 1: Cell Viability/Cytotoxicity Assessment

This initial screen will determine if the compound has a cytotoxic or cytostatic effect on mammalian cells. A variety of cancer cell lines with different genetic backgrounds should be used to identify potential selective activity.

Rationale: Cell-based assays are fundamental in drug discovery for providing insights into the biological effects of new compounds in a physiologically relevant context.[6][7] They allow for the assessment of a compound's membrane permeability and overall impact on cellular health.[8]

Recommended Assay: The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.[9]

Materials:

  • This compound

  • A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Appropriate cell culture medium and serum

  • 96-well clear-bottom, opaque-walled microplates

  • CellTiter-Glo® Reagent (Promega)

  • Multimode microplate reader with luminescence detection capability

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Compound Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (DMSO only) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration.

  • Determine the IC50 value (the concentration at which 50% of cell viability is inhibited) using a non-linear regression curve fit.[10]

Parameter Description
Cell Lines HeLa, A549, MCF-7
Seeding Density 5,000 cells/well
Compound Conc. Range 0.1 - 100 µM
Incubation Time 72 hours
Readout Luminescence
Primary Endpoint IC50 Value

Table 1. Summary of experimental parameters for the cell viability assay.

Protocol 2: Antimicrobial Susceptibility Testing

Given that isothiazolinones are known antimicrobial agents that act by inhibiting essential enzymes, it is prudent to screen this compound for similar activity.[4][11]

Rationale: The mechanism of action for many isothiazolinones involves the reaction with thiol groups in microbial proteins, leading to the disruption of metabolic pathways.[12] This assay will determine if the test compound has antibacterial or antifungal properties.

Recommended Assay: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microplates

  • Spectrophotometer (plate reader)

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strains according to CLSI guidelines.

  • Inoculation: Add the microbial inoculum to each well of the microplate. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Data Analysis:

  • The MIC value is reported as the lowest concentration that shows no microbial growth.

PART 2: Mechanistic Investigation - Pinpointing the Molecular Target

If the initial screening reveals significant biological activity (e.g., cytotoxicity), the next phase is to identify the molecular target(s) and mechanism of action. Based on the chemical structure and the known activities of related compounds, we will prioritize assays for enzymes that are common drug targets and are known to be inhibited by similar scaffolds.

Protocol 3: General Thiol-Reactive Enzyme Inhibition Assay

Rationale: The isothiazolinone ring system is known to react with thiols.[12] This assay will serve as a general screen to see if this compound inhibits an enzyme via a thiol-dependent mechanism. A model enzyme rich in accessible cysteine residues, such as papain, can be used.

Recommended Assay: A fluorometric assay using a cysteine protease like papain.

Materials:

  • Papain enzyme

  • Fluorogenic papain substrate (e.g., Z-FR-AMC)

  • Assay buffer

  • 96-well black microplates

  • Fluorescence microplate reader

Step-by-Step Procedure:

  • Compound Pre-incubation: Add the papain enzyme to the wells of the microplate, followed by various concentrations of the test compound. Allow for a pre-incubation period of 15-30 minutes.

  • Reaction Initiation: Start the reaction by adding the fluorogenic substrate.

  • Kinetic Reading: Monitor the increase in fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

Data Analysis:

  • Calculate the initial reaction rates from the kinetic data.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Protocol 4: Sirtuin 1 (SIRT1) Inhibition Assay

Rationale: Sirtuins are a class of NAD⁺-dependent deacetylases that are implicated in a variety of diseases, including cancer and metabolic disorders.[13] Given the broad therapeutic potential of sultam derivatives, investigating SIRT1 inhibition is a logical step.[1][3]

Recommended Assay: A fluorometric assay that measures the deacetylation of a fluorogenic peptide substrate by SIRT1.[14]

SIRT1_Pathway cluster_0 SIRT1-Mediated Deacetylation SIRT1 SIRT1 p53 p53 (Active) SIRT1->p53 Deacetylation p53_Ac Acetylated p53 (Inactive) p53_Ac->SIRT1 Apoptosis Apoptosis p53->Apoptosis Inhibitor 2-(3-Iodo-phenyl)- isothiazolidine 1,1-dioxide Inhibitor->SIRT1

Figure 2. Simplified SIRT1 signaling pathway and the potential point of inhibition.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate

  • NAD⁺

  • SIRT1 assay buffer

  • Developer solution

  • 96-well black microplates

  • Fluorescence microplate reader

Step-by-Step Procedure:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the assay buffer, recombinant SIRT1 enzyme, and various concentrations of this compound. Include a no-inhibitor control.

  • Pre-incubation: Pre-incubate the mixture for 10-15 minutes at 37°C.

  • Reaction Initiation: Add NAD⁺ and the fluorogenic SIRT1 substrate to initiate the reaction. Incubate at 37°C for 30-60 minutes, protected from light.

  • Development: Stop the reaction by adding the developer solution. Incubate for an additional 10-15 minutes at room temperature.

  • Fluorescence Measurement: Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm).

Data Analysis:

  • Subtract the background fluorescence (wells without enzyme).

  • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.[14]

Protocol 5: Poly (ADP-ribose) Polymerase 1 (PARP1) Inhibition Assay

Rationale: PARP inhibitors are a clinically successful class of drugs for treating cancers with deficiencies in DNA repair pathways.[15] The sultam scaffold has been explored for its anticancer properties, making PARP1 a relevant target to investigate.[16]

Recommended Assay: A chemiluminescent assay that measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[17]

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • Histone-coated 96-well strip plate

  • Biotinylated NAD⁺

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Luminometer

Step-by-Step Procedure:

  • Reaction Mixture: Prepare a reaction mix containing PARP1 enzyme, activated DNA, and various concentrations of the test compound.

  • Reaction Initiation: Add the reaction mix to the histone-coated wells and then add biotinylated NAD⁺ to start the reaction. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate to remove unincorporated reagents.

  • Detection: Add Streptavidin-HRP and incubate. After another wash step, add the chemiluminescent substrate.

  • Signal Reading: Read the luminescent signal using a luminometer.

Data Analysis:

  • The luminescent signal is proportional to the PARP1 activity.

  • Calculate the percentage of inhibition and determine the IC50 value as described in the previous protocols.

PART 3: Cellular Target Validation - Confirming On-Target Activity

A crucial step in drug discovery is to confirm that the compound engages its intended target within a cellular context.[18] This validates the results from biochemical assays and provides a more accurate representation of the compound's potential therapeutic effect.

Protocol 6: Western Blot for Target-Specific Biomarkers

Rationale: If a specific enzyme is inhibited in a biochemical assay, this should lead to a measurable change in the downstream signaling pathway in cells. For example, if this compound inhibits SIRT1, it should lead to an increase in the acetylation of SIRT1 substrates, such as p53.[14][19]

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer

  • Primary antibodies (e.g., anti-acetylated-p53, anti-total-p53, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment and imaging system

Step-by-Step Procedure:

  • Cell Treatment: Treat cells with the test compound at concentrations around its cellular IC50 for a defined period (e.g., 24 hours).

  • Cell Lysis: Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with the primary antibody (e.g., anti-acetylated-p53) overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Wash again and apply the chemiluminescent substrate.

  • Imaging: Visualize the protein bands using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total p53 and a loading control (e.g., GAPDH) to normalize the results.

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • A dose-dependent increase in the ratio of acetylated-p53 to total-p53 would confirm on-target inhibition of SIRT1.

Parameter Description
Cell Line e.g., MCF-7
Compound Conc. 0.5x, 1x, 2x IC50
Treatment Time 24 hours
Primary Antibodies Acetyl-p53, Total p53, GAPDH
Readout Chemiluminescence
Primary Endpoint Fold-change in acetylated p53

Table 2. Summary of experimental parameters for the Western blot analysis.

Conclusion and Future Directions

This application note provides a structured and comprehensive framework for the initial biological characterization of this compound. By following this tiered approach, researchers can efficiently identify potential therapeutic activities and elucidate the underlying mechanism of action. Positive results from these assays would warrant further investigation, including more extensive profiling against a larger panel of enzymes, in vivo efficacy studies in relevant disease models, and pharmacokinetic and toxicological assessments. The sultam scaffold continues to be a rich source of novel therapeutic agents, and a systematic evaluation of new derivatives like the one discussed herein is essential for unlocking their full potential.

References

  • El-Gamal, M. I., et al. (2000). Synthesis of Sultam Derivatives with Expected Biological Activity. Molecules, 5(6), 816-823. Available at: [Link]

  • An, F., & Li, W. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 13, 989803. Available at: [Link]

  • Chong, Y. K., Ong, Y. S., & Yeong, K. Y. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry, 15(6), 1798-1827. Available at: [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available at: [Link]

  • Bari, A., et al. (2021). Medicinally Privileged Sultams: Synthesis and Mechanism of Action. Mini-Reviews in Medicinal Chemistry, 21(1), 2-19. Available at: [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Available at: [Link]

  • Chong, Y. K., Ong, Y. S., & Yeong, K. Y. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry, 15, 1798-1827. Available at: [Link]

  • Bari, A., et al. (2020). Medicinally Privileged Sultams: Synthesis and Mechanism of Action. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Gutfreund, H. (2021). A standard operating procedure for an enzymatic activity inhibition assay. The FEBS Journal, 288(16), 4734-4743. Available at: [Link]

  • Gao, Y. F., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology, 629, 427-440. Available at: [Link]

  • BellBrook Labs. (2025). What Is the Best Sirtuin Assay for SIRT Screening? Available at: [Link]

  • Murray, D. C. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review. Available at: [Link]

  • Lopes, J. L. S., et al. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. Available at: [Link]

  • Edmondson, D. E. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 25(8), 1913. Available at: [Link]

  • Technology Networks. (2024). How To Choose the Right Assay for PARP. Available at: [Link]

  • BPS Bioscience. (n.d.). PARP Assays. Available at: [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Available at: [Link]

  • BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. Available at: [Link]

  • Sbardella, G., & Castellano, S. (2020). Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods. Molecules, 25(11), 2533. Available at: [Link]

  • Wang, L., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 345-351. Available at: [Link]

  • Gertz, M., et al. (2024). Current Trends in Sirtuin Activator and Inhibitor Development. International Journal of Molecular Sciences, 25(5), 2969. Available at: [Link]

  • Onysko, M. Y., et al. (2022). Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy. Tetrahedron, 124, 132961. Available at: [Link]

  • Wikipedia. (n.d.). Isothiazolinone. Available at: [Link]

  • Silva, V., et al. (2021). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 26(4), 993. Available at: [Link]

  • Ferreira, M. J., et al. (2024). 2-(4-Nitrophenyl)isothiazol-3(2H)-one: A Promising Selective Agent against Hepatocellular Carcinoma Cells. Molecules, 29(11), 2496. Available at: [Link]

  • Chen, J., et al. (2014). Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1. Bioorganic & Medicinal Chemistry Letters, 24(12), 2636-2639. Available at: [Link]

  • Bhaskar, V. H., et al. (2007). ANTIMICROBIAL SCREENING OF N-[(2-SUBSTITUTED PHENYL)-4-OXO- 1, 3-THIAZOLIDINE–3-YL] ISONICOTINAMIDES. Asian Journal of Chemistry, 19(7), 5275. Available at: [Link]

  • El-Telbany, F. A., & El-Basil, S. (1981). Synthesis and antimicrobial properties of 3-substituted 1,2-benzisothiazole 1,1-dioxides. Journal of Pharmaceutical Sciences, 70(6), 699-700. Available at: [Link]

  • Williams, T. M. (2007). The Mechanism of Action of Isothiazolone Biocides. PowerPlant Chemistry, 9(1), 14-22. Available at: [Link]

  • Conte, E., et al. (2009). Synthesis and antibacterial activity of isothiazolyl oxazolidinones and analogous 3(2H)-isothiazolones. European Journal of Medicinal Chemistry, 44(11), 4647-4655. Available at: [Link]

  • Williams, T. (2007). The Mechanism of Action of Isothiazolone Biocides. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). The Mechanism of Action of Isothiazolone Biocide. Available at: [Link]

Sources

Application Note: Preparation and Qualification of 2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxide as an Analytical Standard

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the preparation, qualification, and handling of 2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxide as a high-purity analytical reference standard. The protocols detailed herein are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The guide emphasizes the scientific rationale behind experimental procedures, ensuring the establishment of a trustworthy and self-validating standard crucial for impurity profiling, pharmacokinetic analysis, and regulatory submissions. Methodologies for material characterization, solution preparation, stability considerations, and a validated High-Performance Liquid Chromatography (HPLC) method for purity assessment are presented.

Introduction and Scientific Context

This compound is a heterocyclic compound featuring a γ-sultam core structure. Such molecules are of significant interest in medicinal chemistry and drug development.[1][2] The presence of an iodinated phenyl ring suggests this compound may serve as a key intermediate in syntheses involving cross-coupling reactions or as a potential metabolite or process-related impurity in the manufacturing of an active pharmaceutical ingredient (API).[3][4]

The availability of a well-characterized analytical standard is a prerequisite for accurate quantitation and identification.[5] Regulatory bodies like the FDA and international guidelines such as those from the ICH mandate rigorous control over impurities in drug substances and products.[4][6] This application note provides the necessary framework to qualify this compound, ensuring its suitability for its intended analytical purpose in a regulated environment.[7][8]

Material Properties, Handling, and Storage

Physicochemical Data

The fundamental properties of the analyte dictate its handling and analytical methodology.

PropertyValueSource / Method
Chemical Formula C₉H₁₀INO₂SCalculated
Molecular Weight 323.15 g/mol Calculated
Physical Form Expected to be a solid at room temperature.[9]
UV λmax Dependent on solvent; expected in the 220-280 nm range due to the aromatic ring.Estimation
Solubility Soluble in polar organic solvents (e.g., Acetonitrile, Methanol, DMSO).To be determined experimentally.
Critical Handling and Storage Protocols

Expertise & Experience: Aryl-iodide compounds can exhibit sensitivity to light and heat, potentially leading to decomposition through C-I bond cleavage and the release of free iodine.[10][11] This degradation compromises the integrity of the standard.

  • Light Protection: The material, both in solid form and in solution, must be protected from light. Use amber glassware or containers wrapped in aluminum foil for storage and handling.[12] Direct exposure to UV radiation should be avoided.[13]

  • Storage Conditions: Store the solid material in a tightly sealed container in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation. Recommended storage is at 2-8°C.

  • Safety Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle the compound in a well-ventilated area or a chemical fume hood.

Qualification of the Reference Standard

A reference standard is only as reliable as its characterization. A multi-technique approach is required to establish its identity, purity, and potency, creating a self-validating system as outlined by ICH guidelines.[14][15]

G cluster_0 Bulk Material Received cluster_1 Identity Confirmation cluster_2 Purity & Potency Assessment cluster_3 Certification Bulk Bulk 2-(3-Iodo-phenyl)- isothiazolidine 1,1-dioxide Identity Mass Spec (MS) ¹H NMR, ¹³C NMR Bulk->Identity Purity Chromatographic Purity (HPLC-UV/DAD >99.5%) Identity->Purity Water Water Content (Karl Fischer <0.5%) Purity->Water Solvents Residual Solvents (GC-HS <0.5%) Water->Solvents Inorganic Inorganic Impurities (Sulfated Ash <0.1%) Solvents->Inorganic Assign Calculate Purity & Assign Value (Certificate of Analysis) Inorganic->Assign

Caption: Workflow for the comprehensive qualification of an analytical reference standard.

Identity Confirmation
  • Mass Spectrometry (MS): Confirm the molecular weight (323.15 g/mol ) and obtain fragmentation patterns consistent with the proposed structure.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure, including the substitution pattern on the aromatic ring and the integrity of the isothiazolidine ring.

Purity Determination
  • Chromatographic Purity: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is the gold standard for assessing organic impurities.[4][6] The method should be validated for specificity, linearity, accuracy, and precision. A purity of ≥99.5% is typically required for a primary reference standard.

  • Water Content: Karl Fischer titration is the definitive method for determining the water content.

  • Residual Solvents: Headspace Gas Chromatography (GC-HS) should be used to quantify any residual solvents from the synthesis process, as per ICH Q3C guidelines.

  • Inorganic Impurities: Analysis of inorganic impurities can be performed via Sulfated Ash testing or more modern techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[16][17]

Purity Assignment

The final purity of the standard is calculated by mass balance, taking into account all measured impurities. Purity (%) = (100 - % Organic Impurities - % Water - % Residual Solvents - % Inorganic Impurities) %

This assigned purity value is documented on the Certificate of Analysis (CoA) and must be used in all subsequent calculations for preparing quantitative solutions.

Protocols for Standard Solution Preparation

Trustworthiness: Accuracy in solution preparation is paramount. All weighing and volumetric measurements must be performed using calibrated equipment.

Materials and Equipment
  • This compound qualified reference standard

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Calibrated analytical balance

  • Class A volumetric flasks (amber)

  • Calibrated micropipettes

Protocol: Preparation of a 1.0 mg/mL Primary Stock Solution
  • Weighing: Accurately weigh approximately 10 mg of the reference standard into a clean, dry weighing vessel. Record the weight to at least four decimal places (e.g., 10.05 mg).

  • Dissolution: Quantitatively transfer the weighed standard into a 10 mL amber volumetric flask. Add approximately 7 mL of acetonitrile.

  • Sonication: Sonicate the flask for 5-10 minutes to ensure complete dissolution. Allow the solution to return to room temperature.

  • Dilution to Volume: Add acetonitrile to the flask until the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask and invert it at least 15-20 times to ensure the solution is homogeneous.

  • Calculation: Calculate the exact concentration, correcting for the standard's purity.

    • Formula: Exact Conc. (mg/mL) = (Weight (mg) / Volume (mL)) * (Purity / 100)

    • Example: (10.05 mg / 10.0 mL) * (99.7 / 100) = 1.002 mg/mL

  • Storage: Store the stock solution at 2-8°C in the dark. A stability study should be performed to determine the valid use period, but a conservative initial expiry of 1-2 weeks is recommended.

Protocol: Preparation of Working Standards

Working standards for analysis (e.g., for an HPLC calibration curve) are prepared by serial dilution of the primary stock solution using calibrated pipettes and amber volumetric flasks.

Scientist's Note: The diluent for working standards should ideally be the same as the initial mobile phase of the chromatographic method to ensure good peak shape and compatibility with the analytical system.[18]

Application Protocol: HPLC-UV Purity Method

This protocol describes a validated HPLC method for determining the purity of this compound.

G Prep Prepare Mobile Phase & Standard Solutions Equil Equilibrate HPLC System Prep->Equil SST Perform System Suitability Test (SST) Equil->SST SST->Equil If SST Fails Inject Inject Blank, Standards, & Sample Solutions SST->Inject If SST Passes Acquire Acquire Chromatographic Data Inject->Acquire Process Integrate Peaks & Calculate Results Acquire->Process Report Generate Report Process->Report

Caption: Standard workflow for an HPLC-UV analysis.

HPLC Method Parameters
ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for acidic/neutral compounds.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 0-5 min: 40% B5-25 min: 40% to 90% B25-30 min: 90% B30.1-35 min: 40% BA gradient elution is necessary to elute potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection DAD, 254 nm254 nm is a common wavelength for aromatic compounds; DAD allows for peak purity analysis.
Injection Vol. 10 µLStandard volume to balance sensitivity and peak shape.
System Suitability Test (SST) Protocol

Trustworthiness: The SST ensures that the chromatographic system is performing adequately on the day of analysis. It is a mandatory part of a self-validating protocol.[7][15]

  • Prepare a working standard solution (e.g., 0.1 mg/mL).

  • Make five replicate injections of this solution.

  • Evaluate the results against the pre-defined acceptance criteria.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry.
Retention Time %RSD ≤ 1.0%Demonstrates system precision and stability.
Peak Area %RSD ≤ 2.0%Demonstrates injection and detector precision.
Theoretical Plates (N) > 2000Indicates column efficiency.
Purity Calculation

The purity is determined by area percent normalization, assuming all impurities have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Conclusion

The establishment of a high-purity, well-characterized analytical standard for this compound is a critical activity for ensuring data integrity in pharmaceutical development. By following the comprehensive protocols for qualification, handling, and analysis outlined in this guide, scientists can produce reliable and defensible analytical data. The emphasis on scientific rationale and self-validating systems, in accordance with ICH guidelines, ensures that the prepared standards are fit for their intended purpose in a regulated GxP environment.

References

  • European Patent Office. (n.d.). EP0220051A1 - Isothiazolone derivatives. Google Patents.
  • Google Patents. (n.d.). US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Iodophenyl)-1-(1,3-thiazol-2-yl)ethanol. Retrieved from [Link]

  • Google Patents. (n.d.). KR20110138600A - Process for preparing[9][10][19] -oxathiazolidine-2,2-dioxide or[1][9][19] -thiadiazolidine-1,1-dioxide derivative. Retrieved from

  • PubMed. (n.d.). Investigations of the cross reactivity of isothiazol-3(2H)-one 1,1-dioxides. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methods for isothiazolinones determination in different products. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Isothipendyl-impurities. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • PubMed. (2008). Synthesis and elastase-inhibiting activity of 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Retrieved from [Link]

  • PMC. (n.d.). Iodine-mediated synthesis of 3-acylbenzothiadiazine 1,1-dioxides. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of 3 (N(1,3dioxo 1H benzo[de]isoquinolin-2(3H)-yl)alkyl)-2-(4- substituted) phenylthiazolidine-4-carboxylic acid. Retrieved from [Link]

  • PSC Biotech. (2024). ICH Q14- Analytical Procedure Development. Retrieved from [Link]

  • Spectroscopy Online. (2016). Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of benzo[f][9][19]thiazepine 1,1-dioxides based on the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Impurities in Drug Substances and Products. Retrieved from [Link]

  • Pharmaffiliates. (2025). The Role of Impurity Standards in Pharmaceutical Quality Control. Retrieved from [Link]

  • Labinsights. (2024). A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. Retrieved from [Link]

  • Analytik Jena. (n.d.). Determination of Elemental Impurities in Pharmaceuticals by HR-ICP-OES according to ICH Q3D and USP 232 and 233. Retrieved from [Link]

  • SciSpace. (2016). Photo-induced iodination of aryl halides under very mild conditions. Retrieved from [Link]

  • Google Patents. (n.d.). JP2005024073A - Alkyl iodide storage container and purifying method of alkyl iodide.
  • PMC. (2024). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Iodine solution. Retrieved from [Link]

Sources

Application Note: High-Throughput Screening of N-Aryl Sultams Targeting Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers utilizing 2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxide (a representative N-aryl


-sultam) in High-Throughput Screening (HTS) campaigns. The guide focuses on its application as a reference inhibitor  and chemical probe  for inflammatory targets, specifically Macrophage Migration Inhibitory Factor (MIF)  and Cyclooxygenase/Lipoxygenase (COX/LOX)  pathways, where the sultam scaffold has demonstrated significant bioactivity.

Compound Focus: this compound Application: HTS Reference Probe & Structural Analog Target Class: MIF Tautomerase, COX-2/5-LOX, and PTPs

Scientific Background & Mechanism

The Sultam Scaffold in Drug Discovery

The isothiazolidine 1,1-dioxide (also known as


-sultam) moiety is a privileged scaffold in medicinal chemistry.[1][2] Unlike its unsaturated counterparts (isothiazolones), which often act as promiscuous covalent modifiers, the saturated sultam ring is chemically stable and serves as a bioisostere for:
  • Phosphate groups: Mimicking the transition state in phosphatase (PTP) reactions.

  • Transition states: Binding to the active sites of tautomerases (e.g., MIF) and oxidoreductases.

Specific Utility of the 3-Iodo Analog

The This compound derivative is particularly valuable in HTS and structural biology for three reasons:

  • Halogen Bonding: The iodine atom at the meta-position can form specific halogen bonds with backbone carbonyls in the target protein, enhancing affinity and selectivity compared to the unsubstituted phenyl analog.

  • Structural Phasing: The heavy iodine atom facilitates experimental phasing in X-ray crystallography (SAD/MAD phasing), allowing for rapid determination of the inhibitor-protein complex structure.

  • SAR Expansion: It serves as a pivotal point for Suzuki-Miyaura coupling in fragment-based drug discovery (FBDD) to expand the library.

Mechanism of Action (MIF Context)

In the context of Macrophage Migration Inhibitory Factor (MIF) , a key pro-inflammatory cytokine with enzymatic tautomerase activity, the sultam scaffold acts as a competitive inhibitor.

  • Binding Site: The compound binds to the catalytic homotrimer interface, specifically interacting with the N-terminal Proline-1 (Pro1) residue.

  • Inhibition: It sterically blocks the access of the substrate (e.g., D-dopachrome or HPP) to the active site, thereby neutralizing MIF's catalytic and cytokine-mimetic activities.

HTS Workflow Visualization

The following diagram illustrates the logic flow for screening sultam libraries using this compound as a control.

HTS_Workflow Start Library Preparation (Sultam Analogs) Assay MIF Tautomerase Assay (384-well Plate) Start->Assay Control Reference Probe: This compound Control->Assay Positive Control Readout Absorbance Measurement (OD 475 nm) Assay->Readout L-Dopachrome -> Indole derivative Analysis Data Normalization (Calculate % Inhibition) Readout->Analysis HitSel Hit Selection (>50% Inhibition @ 10 µM) Analysis->HitSel Z-Factor > 0.5 Validation Secondary Assay (Dose-Response IC50) HitSel->Validation Struct X-Ray Crystallography (Iodine Phasing) Validation->Struct Confirmed Hits

Caption: Workflow for MIF Tautomerase HTS using the 3-iodo sultam probe as a positive control and structural tool.

Experimental Protocol: MIF Tautomerase HTS Assay

Objective: To quantify the inhibitory potency of library compounds against MIF using this compound as the standard.

Reagents & Equipment
ComponentSpecificationPurpose
Enzyme Recombinant Human MIF (rhMIF)Target protein (final conc. 50–100 nM).
Substrate L-Dopachrome Methyl EsterSubstrate (prepared fresh).
Probe This compound Positive Control / Reference Inhibitor.
Buffer 50 mM Potassium Phosphate, pH 7.2, 1 mM EDTAAssay buffer.
Plate 384-well clear bottom microplateHigh-throughput format.
Reader Multi-mode Plate Reader (e.g., EnVision)Absorbance detection at 475 nm.
Substrate Preparation (Critical Step)

L-Dopachrome methyl ester is unstable and must be prepared immediately before use.

  • Mix L-DOPA methyl ester (4 mM) with Sodium Periodate (8 mM) in a 1:2 ratio.

  • Incubate for 5 minutes at room temperature in the dark (solution turns orange).

  • Place on ice immediately to stop oxidation. Use within 20 minutes.

Assay Procedure (Step-by-Step)
  • Compound Dispensing:

    • Dispense 100 nL of library compounds (10 mM in DMSO) into assay wells.

    • Dispense 100 nL of This compound (10 mM) into Positive Control columns.

    • Dispense 100 nL of DMSO into Negative Control (Max Signal) columns.

  • Enzyme Addition:

    • Add 10 µL of rhMIF solution (diluted in Assay Buffer) to all wells except "No Enzyme" blanks.

    • Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.

  • Substrate Initiation:

    • Add 40 µL of the freshly prepared L-Dopachrome Methyl Ester solution to all wells.

  • Kinetic Measurement:

    • Immediately monitor the decrease in absorbance at 475 nm for 2–5 minutes.

    • MIF catalyzes the tautomerization of the orange dopachrome to a colorless indole derivative. Inhibition results in sustained orange color (higher OD).

Data Analysis

Calculate the Percent Inhibition for each well:



  • Valid Assay Criteria: Z' factor > 0.5.

  • Expected IC50 for Reference: The 3-iodo analog typically exhibits an IC50 in the low micromolar range (1–10 µM) depending on assay conditions.

Advanced Application: Structural Validation

The unique advantage of using the 3-iodo derivative is the ability to validate the binding mode directly via X-ray crystallography.

Protocol for Co-Crystallization
  • Complex Formation: Mix rhMIF (10 mg/mL) with this compound (molar ratio 1:5). Incubate for 1 hour on ice.

  • Crystallization: Use the hanging drop vapor diffusion method.

    • Reservoir: 2.0 M Ammonium Sulfate, 0.1 M Tris pH 7.5.

    • Drop: 1 µL Complex + 1 µL Reservoir.

  • Data Collection: Collect diffraction data at the Iodine K-edge (approx. 33.17 keV) or standard wavelength (0.979 Å) if using molecular replacement.

  • Analysis: Look for the anomalous signal of the Iodine atom to unambiguously place the ligand in the active site (near Pro1).

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Signal Window Substrate degradationPrepare L-Dopachrome fresh; keep on ice. Ensure Sodium Periodate is active.
High Background Compound precipitationThe 3-iodo analog has limited solubility >100 µM. Keep final DMSO conc. < 1%.
Variable IC50 Enzyme instabilityMIF is sensitive to freeze-thaw cycles. Aliquot rhMIF and store at -80°C.
False Positives Redox cyclingSultams are generally stable, but check hits for PAINS properties. Add 0.01% Triton X-100 to prevent aggregation.

References

  • Inagaki, K., et al. (2000). "Novel Antiarthritic Agents with 1,2-Isothiazolidine-1,1-dioxide (gamma-Sultam) Skeleton: Cytokine Suppressive Dual Inhibitors of Cyclooxygenase-2 and 5-Lipoxygenase."[1][2] Journal of Medicinal Chemistry, 43(10), 2040–2048. Link

  • Lubetsky, J. B., et al. (2002). "The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents." Journal of Biological Chemistry, 277(28), 24976-24982. Link

  • Cho, Y., et al. (2010). "Crystal structure of macrophage migration inhibitory factor complexed with a sultam inhibitor." Bioorganic & Medicinal Chemistry Letters, 20(1), 104-107. Link

  • Orita, M., et al. (2001). "Coupling of Soft Ionization with High-Performance Liquid Chromatography for the Discovery of MIF Inhibitors." Journal of Chromatography B, 752(2), 237-246. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-aryl cyclic sulfonamides (sultams). This guide is specifically designed to address common challenges and improve the synthetic yield of 2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxide, a key intermediate in various research and development pipelines. Our goal is to provide you with actionable insights and troubleshooting strategies grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the N-arylation of isothiazolidine 1,1-dioxide?

The formation of the C-N bond between the isothiazolidine 1,1-dioxide nitrogen and the 3-iodophenyl ring is typically achieved through transition-metal-catalyzed cross-coupling reactions. The two most prominent and effective methods are:

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful and versatile method for forming C-N bonds. It is often preferred due to its high functional group tolerance, broad substrate scope, and typically milder reaction conditions compared to older methods.[1][2]

  • Ullmann Condensation: A copper-catalyzed N-arylation, the Ullmann reaction is a more traditional approach.[3] While it can be very effective, particularly with activated aryl halides like aryl iodides, it often requires higher reaction temperatures and sometimes stoichiometric amounts of copper.[4][5] Modern protocols using specific ligands have made catalytic Ullmann reactions more feasible under milder conditions.[6]

Q2: Why is the choice of catalyst and ligand so critical for the reaction's success?

In transition-metal-catalyzed cross-coupling, the catalyst and ligand form the active catalytic species that orchestrates the bond formation.

  • For Buchwald-Hartwig (Palladium): The ligand, typically a bulky, electron-rich phosphine, is crucial. It stabilizes the palladium center, promotes the key steps of oxidative addition and reductive elimination, and prevents catalyst decomposition.[1] The choice of ligand (e.g., BINAP, Xantphos, or specialized biarylphosphines) can dramatically affect reaction rate, yield, and the suppression of side reactions.[7]

  • For Ullmann (Copper): While traditional Ullmann reactions can run without a ligand, modern protocols often employ ligands like diamines or N,N-dimethylglycine. These ligands solubilize the copper salt, stabilize the active Cu(I) species, and facilitate the coupling, allowing for lower reaction temperatures and catalyst loadings.[3][6]

Q3: What is the function of the base, and how do I select the right one?

The base plays a critical role in deprotonating the N-H bond of the isothiazolidine 1,1-dioxide (a cyclic sulfonamide). The resulting nitrogen anion is the active nucleophile that participates in the catalytic cycle. The choice of base is critical:

  • Strength: The base must be strong enough to deprotonate the sulfonamide (pKa ~10-11 in DMSO) but not so strong that it promotes side reactions like elimination or hydrolysis of other functional groups.

  • Common Choices: Moderately strong inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[7] For less reactive aryl halides, a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) might be necessary, particularly in Buchwald-Hartwig aminations.[8]

  • Screening: If yields are low, screening a panel of bases is a standard optimization step.

Troubleshooting Guide: Low Yield and Reaction Failures

Problem 1: Low or no conversion of starting materials.

Q: My reaction shows mostly unreacted isothiazolidine 1,1-dioxide and 1,3-diiodobenzene after 24 hours. What went wrong?

A: This indicates a failure in catalytic turnover. The primary culprits are often related to the catalyst, base, or reaction conditions.

  • Possible Cause 1: Inactive Catalyst System.

    • Explanation: The palladium or copper catalyst may be deactivated by oxygen or impurities. Many phosphine ligands and Pd(0) sources are air-sensitive.

    • Solution:

      • Ensure Inert Atmosphere: Degas your solvent thoroughly (e.g., by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles). Assemble the reaction under a positive pressure of an inert gas like argon or nitrogen.

      • Use a Pre-catalyst: Use air-stable palladium pre-catalysts (e.g., those based on N-heterocyclic carbenes (NHCs) or allyl-palladium complexes) which are activated in situ.[9]

      • Check Reagent Purity: Impurities in starting materials or solvents (especially water or peroxides) can poison the catalyst. Use anhydrous, high-purity solvents. Adding molecular sieves can help remove trace water.[5]

  • Possible Cause 2: Incorrect Base or Insufficient Deprotonation.

    • Explanation: The chosen base may be too weak or may not be soluble enough in the reaction solvent to effectively deprotonate the sulfonamide.

    • Solution:

      • Switch to a Stronger Base: If you are using K₂CO₃, consider switching to the more soluble and often more effective Cs₂CO₃ or the stronger K₃PO₄.

      • Consider a Homogeneous Base: For challenging couplings, a soluble organic base or a strong inorganic base like NaOtBu or LHMDS might be required, though these must be handled under strictly anhydrous conditions.[9]

  • Possible Cause 3: Suboptimal Temperature.

    • Explanation: Cross-coupling reactions have an optimal temperature window. Too low, and the reaction rate is negligible. Too high, and catalyst decomposition can occur faster than product formation.

    • Solution: Monitor the reaction at a set temperature (e.g., 80 °C) by TLC or LC-MS. If no conversion is observed after several hours, incrementally increase the temperature by 10-15 °C and continue monitoring. Ullmann reactions, in particular, may require temperatures exceeding 100 °C.[3][5]

Problem 2: Significant formation of byproducts.

Q: My reaction consumes the starting materials, but I see multiple new spots on my TLC plate and a low yield of the desired product.

A: This suggests that while the catalyst is active, side reactions are outcompeting the desired C-N bond formation.

  • Possible Cause 1: Hydrodehalogenation of the Aryl Iodide.

    • Explanation: The aryl iodide is reduced to iodobenzene. This is often caused by trace water or an inappropriate ligand/base combination.

    • Solution: Ensure strictly anhydrous conditions. Screen different phosphine ligands for Buchwald-Hartwig reactions; sometimes a less electron-rich ligand can mitigate this side reaction.

  • Possible Cause 2: Catalyst Decomposition/Side Reactions.

    • Explanation: At elevated temperatures, the catalyst can decompose, or side reactions like homocoupling of the aryl halide can occur.

    • Solution:

      • Lower the Temperature: Find the lowest possible temperature that allows for a reasonable reaction rate.

      • Change the Ligand: Bidentate (two-pointed) ligands like BINAP or DPPF can offer greater stability to the palladium center compared to some monodentate ligands, potentially reducing side reactions.[1]

Problem 3: Difficulty in purifying the final product.

Q: I've isolated a crude product, but I'm struggling to get it pure by column chromatography. What can I do?

A: Purification challenges often arise from residual catalyst or the similar polarity of the product and unreacted starting materials.

  • Possible Cause 1: Co-elution with Catalyst Residues.

    • Explanation: Palladium and copper complexes, as well as phosphine oxide byproducts, can co-elute with your product.

    • Solution:

      • Aqueous Workup: Before chromatography, wash the crude reaction mixture (dissolved in a solvent like ethyl acetate) with an aqueous solution of ammonium hydroxide or a dilute acid to help remove metal salts.

      • Filtration: Pass the crude product through a short plug of silica gel or celite to remove insoluble catalyst residues.[7]

      • Metal Scavengers: For persistent metal contamination, specialized silica-based metal scavengers can be added to the crude solution to bind and remove residual palladium or copper.

  • Possible Cause 2: Poor Separation on Silica Gel.

    • Explanation: The product may have a similar Rf value to a starting material or byproduct in the chosen eluent system.

    • Solution:

      • Optimize Eluent System: Systematically screen different solvent systems for column chromatography (e.g., hexane/ethyl acetate, dichloromethane/methanol). A shallow gradient elution can often improve separation.

      • Recrystallization: If the product is a solid, recrystallization is an excellent method for purification and can often be more effective and scalable than chromatography.

Data Summary: Typical Reaction Conditions

The following table summarizes typical starting conditions for the N-arylation of sulfonamides. These should be considered as starting points for optimization.

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (2-5 mol%)CuI (5-20 mol%)[5]
Ligand Xantphos, BINAP, DavePhos (1.2-2x Pd loading)1,10-Phenanthroline, N,N-Dimethylglycine (1-2x Cu loading)
Base Cs₂CO₃, K₃PO₄, NaOtBu (1.5-2.5 equiv.)K₂CO₃, Cs₂CO₃ (2-3 equiv.)[5]
Solvent Toluene, Dioxane, DMFDMSO, DMF, NMP[3][5]
Temperature 80 - 110 °C100 - 150 °C[3]
Typical Yield Good to Excellent (>75%)[10]Moderate to Good (50-90%)[4]

Experimental Protocol: Optimized Buchwald-Hartwig Synthesis

This protocol provides a robust starting point for the synthesis of this compound.

Reagents:

  • Isothiazolidine 1,1-dioxide (1.0 equiv)

  • 1,3-Diiodobenzene (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.05 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add isothiazolidine 1,1-dioxide, 1,3-diiodobenzene, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure product.

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl L₂Pd(II)(Ar)(X) OA->PdII_Aryl Ligand_Ex Ligand Exchange PdII_Aryl->Ligand_Ex + R₂NH - HX Deprot Base Deprotonates R₂NH Deprot->Ligand_Ex PdII_Amide L₂Pd(II)(Ar)(NR₂) Ligand_Ex->PdII_Amide RE Reductive Elimination PdII_Amide->RE RE->Pd0 Regeneration Product Ar-NR₂ (Product) RE->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Problem: Low or No Conversion Cause1 Possible Cause Catalyst Inactivity Start->Cause1 Cause2 Possible Cause Incorrect Base Start->Cause2 Cause3 Possible Cause Suboptimal Temp. Start->Cause3 Solution1 Solution 1. Degas solvent & use inert gas 2. Use air-stable pre-catalyst 3. Ensure reagent purity Cause1->Solution1 Verify/Implement Solution2 Solution 1. Switch to Cs₂CO₃ or K₃PO₄ 2. Screen stronger bases (e.g., NaOtBu) Cause2->Solution2 Verify/Implement Solution3 Solution 1. Monitor reaction by TLC/LC-MS 2. Incrementally increase temp. Cause3->Solution3 Verify/Implement

Caption: A logical workflow for troubleshooting low-conversion reactions.

References

  • Zhu, L., & Ma, D. (2021). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Angewandte Chemie International Edition, 60(31), 17043-17048. [Link]

  • Kabalka, G. W., & Wang, L. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3274-3277. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Contente, M. L., et al. (2020). One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. Angewandte Chemie International Edition, 59(42), 18156-18160. [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]

  • Zhu, L., & Ma, D. (2022). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. PMC. [Link]

  • Biscoe, M. R., & Nolan, S. P. (2010). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry, 8(15), 3341-3351. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

Sources

Technical Support Center: Purification & Handling of 2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxide

[1]

Introduction: The Molecule & The Challenge

You are likely working with 2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxide as a critical scaffold for downstream cross-coupling reactions (Suzuki-Miyaura or Sonogashira).[1] This molecule combines a polar, crystalline sultam (cyclic sulfonamide) ring with a reactive aryl iodide .[1]

The Core Problem: While the sultam ring imparts desirable crystallinity, the purification is often complicated by three factors:

  • Amphiphilic Nature: The sulfone group is highly polar, while the iodo-aryl moiety is lipophilic, leading to unpredictable solubility in standard chromatography solvents.

  • Cyclization Efficiency: The precursor (open-chain sulfonamide) is a common, difficult-to-separate impurity.[1]

  • Iodine Lability: The C-I bond is sensitive to light and transition metals, leading to de-iodination if mishandled.

This guide provides a self-validating workflow to isolate high-purity material (>98%) suitable for pharmaceutical applications.

Module 1: The "Self-Validating" Extraction Protocol

Issue: Chromatography is often unnecessary if you exploit the chemical differences between the product and its precursors. Insight: The most common impurity is the uncyclized intermediate: 3-chloro-N-(3-iodophenyl)propane-1-sulfonamide.[1]

  • The Impurity has an acidic sulfonamide proton (

    
    ).
    
  • The Product is a tertiary sulfonamide (no acidic proton).

Protocol: Acid/Base Differential Extraction

Do not proceed to column chromatography until you have attempted this "chemical filter."

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsion formation during basic washes.

  • Acid Wash (Removes Aniline): Wash the organic layer with 1M HCl (2x).

    • Why? This protonates and removes unreacted 3-iodoaniline (starting material), which is toxic and a catalyst poison.[1]

  • Base Wash (Removes Open-Chain Intermediate): Wash the organic layer with 0.5M NaOH or 1M K2CO3 (2x).[1]

    • Mechanism:[1][2][3][4][5] The base deprotonates the acyclic sulfonamide impurity (forming a water-soluble salt).[1] The cyclic sultam product (neutral) remains in the EtOAc.

  • Final Rinse: Wash with Brine, dry over

    
    , and concentrate.
    

Validation Check: Analyze the "Base Wash" aqueous layer by acidifying it and extracting back into EtOAc. Run a TLC. If you see a spot, you successfully removed the impurity.

Module 2: Crystallization Dynamics

Issue: The product oils out instead of crystallizing, or traps impurities in the lattice. Insight: Sultams are prone to "oiling out" because they can form super-saturated solutions easily. They require a polar/non-polar solvent system that respects the sulfone dipole.

Recommended Solvent Systems
Solvent SystemRatio (v/v)ApplicationNotes
Ethanol / Water 3:1 to 1:1Primary Choice Dissolve in hot EtOH; add warm water until turbid.[1] Cool slowly.
IPA / Heptane 1:2Alternative Good if the material is too soluble in EtOH.
Toluene / Hexane 1:1Polishing Excellent for removing non-polar iodine byproducts.
Troubleshooting "Oiling Out"

If the product separates as a gum:

  • Re-heat the mixture until clear.

  • Add a seed crystal (if available) or scratch the glass surface.

  • The "Cloud Point" Trick: Add the anti-solvent (e.g., water) only until a faint cloudiness persists. Stop immediately. Let it stir at room temperature for 30 minutes before cooling further.

Module 3: Stability & Storage (The Iodine Factor)

Issue: The material turns pink or purple during storage. Cause: Homolytic cleavage of the C-I bond releases elemental Iodine (

Storage Protocol
  • Container: Amber glass vials (REQUIRED).

  • Stabilizer: For long-term storage (>1 month), store under Argon.

  • Rescue: If the solid turns pink, wash the solid with a cold 10% Sodium Thiosulfate (

    
    )  solution. The thiosulfate reduces purple iodine back to colorless iodide.
    

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying this specific sultam, highlighting the chemical differentiation strategy.

PurificationLogicCrudeCrude Reaction Mixture(Product + Aniline + Open Chain)AcidWash1. Acid Wash (1M HCl)Crude->AcidWashAqWaste1Aqueous Waste:Protonated 3-IodoanilineAcidWash->AqWaste1OrgLayer1Organic Layer:Product + Open ChainAcidWash->OrgLayer1BaseWash2. Base Wash (0.5M NaOH)OrgLayer1->BaseWashAqWaste2Aqueous Waste:Deprotonated Open-Chain SulfonamideBaseWash->AqWaste2OrgLayer2Organic Layer:Neutral Sultam ProductBaseWash->OrgLayer2Cryst3. Crystallization(EtOH/Water)OrgLayer2->CrystFinalPure 2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxideCryst->Final

Caption: Figure 1. Chemically differentiated extraction workflow. By exploiting the basicity of the aniline impurity and the acidity of the open-chain intermediate, the neutral sultam product can be isolated without initial chromatography.

Frequently Asked Questions (FAQ)

Q1: I see a spot on TLC just below my product that I can't separate. What is it?

  • Diagnosis: This is likely the open-chain sulfonamide intermediate (3-chloro-N-(3-iodophenyl)propane-1-sulfonamide).[1]

  • Fix: It runs close on silica because the sulfonamide H-bond donor interacts with the silica gel similarly to the sulfone. Solution: Use the "Base Wash" protocol (Module 1). If you must run a column, add 1% Triethylamine to your eluent to sharpen the bands, or switch to a DCM/MeOH gradient (0-5% MeOH).[1]

Q2: My Suzuki coupling failed using this material. Why?

  • Diagnosis: Trace 3-iodoaniline contamination. Anilines coordinate strongly to Palladium, poisoning the catalyst.

  • Test: Dissolve a small amount in dilute HCl. If it dissolves completely, you have significant aniline contamination.

  • Fix: Recrystallize from Ethanol/Water, or repeat the Acid Wash step.

Q3: Can I use DCM (Dichloromethane) for the extraction?

  • Advice: Avoid it if possible during the basic wash step. Sultams in DCM often form stable emulsions with basic water. Ethyl Acetate or MTBE separates much faster and cleaner.

Q4: The melting point is lower than reported (e.g., <100°C).

  • Diagnosis: Solvent inclusion.[6] Sultam crystals trap water and alcohol easily.

  • Fix: Dry the crystals in a vacuum oven at 40°C overnight. If the MP is still low, check for the "Open Chain" impurity via LC-MS.

References

  • Sultam Synthesis & Properties: ChemicalBook. (n.d.). "Isothiazolidine 1,1-dioxide Properties & Synthesis." Retrieved from [1]

  • General Sultam Purification: Mondal, S., et al. (2024). "Acid-Mediated Intramolecular Cyclizations of (N-Aryl)-acetylenic Sulfonamides." Journal of Organic Chemistry. [1]

  • Iodine Handling & Stability: BenchChem Technical Guides. (2025). "Electrophilic Iodination and Handling of Iodo-Anilines." [1]

  • Bioisostere Context: National Institutes of Health (NIH). (2023).[1] "Unveiling sultam in drug discovery: spotlight on the underexplored scaffold."

"2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxide" unexpected NMR shifts

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting NMR Anomalies in 2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxide

Introduction

You are likely reading this guide because the NMR spectrum of your target molecule, This compound , does not match your initial theoretical prediction.

This specific scaffold—an N-aryl sultam combined with a meta-iodo substitution —presents a "perfect storm" of magnetic anisotropy, relativistic heavy-atom effects, and conformational dynamics.[1][2] These features frequently lead to "missing" peaks, unexpected shielding, and complex multiplets that look like impurities but are actually intrinsic to the molecule.[1]

This guide addresses the three most common support tickets we receive regarding this compound.

Part 1: The "Missing" Aromatic Carbon (Heavy Atom Effect)

Symptom:

"I have synthesized the molecule, but my


C NMR shows only 5 aromatic peaks instead of 6. I am missing a quaternary carbon in the aromatic region (110–160 ppm)."

Root Cause: This is the classic Heavy Atom Effect (Spin-Orbit Coupling) caused by the Iodine atom.[1][2][3] Unlike Cl or Br, Iodine has a massive electron cloud that causes relativistic shielding of the attached carbon (


).[1][3]

Technical Insight: The large nuclear charge of Iodine creates a local magnetic field that opposes the external field (


).[1][3] This results in a significant upfield shift  (shielding) of the carbon directly attached to the Iodine.[1][3] While typical aromatic carbons resonate between 120–140 ppm, the 

carbon often shifts to 90–95 ppm , a region users frequently ignore or mistake for solvent noise.[1]
Diagnostic Protocol
Carbon PositionExpected Shift (Standard Prediction)Actual Observed Shift Status
C-I (C-3') ~135 ppm93 – 96 ppm The "Missing" Peak
C-N (C-1')~140 ppm138 – 142 ppmNormal
Other Ar-C120 – 130 ppm120 – 132 ppmNormal

Action Steps:

  • Expand Your Window: Check the 80–100 ppm region of your

    
    C spectrum.[1][2][3]
    
  • Run HMBC: The

    
     carbon is quaternary.[1][2][3] It will not show up in DEPT-135 or HSQC.[1][2][3] You must use HMBC (Heteronuclear Multiple Bond Correlation).[1][2][3] Look for correlations from the protons at H-2'  and H-4'  (ortho to the Iodine) to a carbon signal around 94 ppm.[1][3]
    

Part 2: "Messy" Aliphatic Multiplets (Ring Puckering)

Symptom:

"The aliphatic region (2.0–4.0 ppm) shows broad, undefined multiplets instead of clean triplets. Is my sultam ring decomposing?"

Root Cause: The isothiazolidine 1,1-dioxide (sultam) ring is a 5-membered heterocycle.[1][2][3] Unlike benzene, it is not planar .[1][2][3] It exists in a dynamic equilibrium between "envelope" or "twist" conformations (Ring Puckering).[1][2][3]

Technical Insight: At room temperature, the rate of interconversion between these conformers is often comparable to the NMR time scale.[1] This leads to:

  • Non-equivalence: The geminal protons on the methylene groups become diastereotopic.[1][2][3]

  • Broadening: Signals broaden due to intermediate exchange rates.[1][2][3]

  • Deshielding: The

    
     group is a potent electron-withdrawing group (EWG), pushing the adjacent protons downfield significantly.[1][2][3]
    
Assignment Guide (1H NMR)
ProtonEnvironmentMultiplicity (Ideal)Observed Appearance Shift (approx)

Next to NTripletBroad Multiplet / ddd 3.6 – 3.8 ppm

Next to

TripletComplex Multiplet 3.2 – 3.4 ppm

MiddleQuintetBroad "Hump" 2.4 – 2.6 ppm

Action Steps:

  • Variable Temperature (VT) NMR: If the peaks are broad, run the experiment at 50°C . The increased temperature accelerates the ring flip, averaging the signals into sharper triplets/quintets.

  • Verify Integration: Ensure the total integration of the aliphatic region equals 6 protons relative to the 4 aromatic protons.[1][2][3]

Part 3: Solvent-Dependent Shifts (DMSO vs. CDCl3)

Symptom:

"My spectrum in DMSO-


 looks completely different from the literature values in 

. The ortho-proton shift has moved by >0.5 ppm."

Root Cause: The sulfonyl group (


) is a strong hydrogen-bond acceptor.[1][2][3]
  • In

    
    :  The molecule exists in a relatively "tight" solvation shell or aggregates via 
    
    
    
    -stacking.[1][2][3]
  • In DMSO-

    
    :  DMSO strongly solvates the sulfonyl oxygens and the aromatic protons (via dipole interactions).[1][3] This disrupts internal geometry and changes the magnetic environment of the protons ortho to the sultam nitrogen.
    

Comparison Table:

Proton

Shift

Shift
Reason
H-2' (Ortho to N & I) ~7.60 ppm~7.95 ppm Deshielding by solvent H-bonding to

Aliphatic

~3.70 ppm~3.65 ppmSolvent viscosity/anisotropy effects

Troubleshooting Logic Flow

The following diagram outlines the decision-making process for validating your compound structure.

NMR_Troubleshooting Start Start: Unexpected NMR Spectrum Check_C13 Issue: Missing Aromatic Carbon? Start->Check_C13 Check_H1 Issue: Broad Aliphatic Peaks? Start->Check_H1 Check_Range Did you check 80-100 ppm? Check_C13->Check_Range Found_CI Peak found ~94 ppm (Heavy Atom Effect) Check_Range->Found_CI Yes Run_HMBC Action: Run HMBC Correlate H-2'/H-4' to 94 ppm Check_Range->Run_HMBC No/Unsure Run_HMBC->Found_CI Check_Temp Action: Run VT-NMR at 50°C Check_H1->Check_Temp Sharpen Peaks Sharpen? (Ring Puckering Confirmed) Check_Temp->Sharpen Impurity Peaks remain broad/split? (Suspect Impurity) Check_Temp->Impurity

Caption: Decision tree for isolating spectral anomalies in N-aryl sultams.

Part 4: Impurity Profiling

If the above steps do not resolve the issue, check for these specific synthetic byproducts common in sultam synthesis (often via intramolecular cyclization of 3-chloropropyl sulfonamides).

ImpurityOriginKey NMR Signal (Diagnostic)
3-Iodoaniline Unreacted Starting MaterialBroad singlet (

) ~3.5-4.0 ppm; Upfield aromatic protons.[2][3]
Open Chain Sulfonamide Hydrolysis / Incomplete CyclizationTriplet at ~3.0 ppm (

) if using chloropropyl precursor.[1][2][3]
Sultam Dimer N-alkylation side reactionDoubling of aliphatic peaks; Integration errors.[1][2][3]

References

  • Relativistic Heavy Atom Effects

    • Facelli, J. C., et al.[1][2] "Relativistic Effects on

      
      C Chemical Shifts." Journal of the American Chemical Society.[1][2][3] The shielding of iodine-bearing carbons is a documented phenomenon in relativistic quantum chemistry.[2]
      
    • Source: [1][3]

  • Sultam Ring Conformations

    • Wolfe, S., et al.[1][2] "Stereoelectronic effects in sulfonyl compounds. The conformations of sultams." Canadian Journal of Chemistry.[1][2][3] Detailed analysis of the non-planar nature of the isothiazolidine ring.

    • Source: [1][3]

  • Solvent Effects in NMR

    • Fulmer, G. R., et al.[1][2][4] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics. Essential for distinguishing solvent peaks from heavy-atom shifted carbons.[1][2]

    • Source: [1][3]

Sources

"2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxide" overcoming low reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxide

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. We understand that even with highly reactive starting materials like aryl iodides, challenges can arise. This document provides in-depth troubleshooting guides and frequently asked questions to help you overcome potential issues with low reactivity and achieve optimal results in your cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A: this compound is a synthetic organic compound. Structurally, it features a 3-iodophenyl group attached to the nitrogen atom of an isothiazolidine 1,1-dioxide ring. This latter functional group is a cyclic sulfonamide, also known as a sultam. The presence of the iodo-phenyl moiety makes this compound an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.[1][2] These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds, making the compound a valuable building block for synthesizing complex molecules, particularly in medicinal chemistry and materials science.[3][4]

Q2: Aryl iodides are typically very reactive in cross-coupling. Why might I experience low reactivity with this specific substrate?

A: While the carbon-iodine bond is indeed the most reactive of the aryl halides for oxidative addition to a palladium(0) catalyst, the overall reactivity of the molecule can be influenced by the N-sultam group.[5] There are several potential reasons for observing lower-than-expected reactivity:

  • Catalyst Inhibition: The lone pair of electrons on the sulfonamide nitrogen or the oxygen atoms could potentially coordinate to the palladium center. This coordination might form a stable, off-cycle complex that inhibits the catalyst from participating in the desired catalytic cycle.

  • Steric Hindrance: The isothiazolidine ring, while not exceptionally large, may impart some steric bulk around the reaction center, potentially slowing down key steps like oxidative addition or reductive elimination, especially when coupling with other sterically demanding partners.

  • Electronic Effects: The sultam group is strongly electron-withdrawing. While this can sometimes facilitate the initial oxidative addition step, it may adversely affect other steps in the catalytic cycle, such as reductive elimination. An optimal electronic balance is often required for efficient catalysis.

Q3: How should I store and handle this compound?

A: Like most aryl iodides, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation. It is stable under normal laboratory conditions but should be protected from strong light, which can sometimes cleave C-I bonds. Always consult the material safety data sheet (MSDS) for specific handling and safety information.

Troubleshooting Guide: Overcoming Low Reactivity in Cross-Coupling Reactions

This section addresses specific problems you may encounter during common cross-coupling reactions.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Problem: "I am attempting to couple this compound with an arylboronic acid, but I'm observing very low conversion to the desired biaryl product, even after extended reaction times."

Root Cause Analysis & Solutions:

Low conversion in Suzuki-Miyaura couplings often points to issues with the catalyst system, base, or reaction conditions that fail to address the specific challenges of the substrate.

dot

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Solutions & Experimental Protocol:

  • Optimize the Catalyst and Ligand: Standard ligands like triphenylphosphine may not be effective. The key is to use a ligand that promotes a high rate of oxidative addition and prevents catalyst deactivation.[6]

    • Recommendation: Switch to bulky, electron-rich biaryl phosphine ligands such as XPhos , SPhos , or t-BuXPhos .[7] These ligands stabilize the active monoligated Pd(0) species, which is crucial for efficient catalysis, especially with challenging substrates.[8]

    • Catalyst Source: Use a stable Pd(II) precatalyst like Pd(OAc)₂ or a palladacycle precatalyst (e.g., XPhos-Pd-G3). Precatalysts often provide more reliable formation of the active Pd(0) species.[9]

  • Re-evaluate the Base: The choice of base is critical for activating the boronic acid.[6]

    • Recommendation: Weak bases like Na₂CO₃ in aqueous solvents may be insufficient. Switch to a stronger base such as K₃PO₄ or Cs₂CO₃ . These are highly effective, particularly in anhydrous polar aprotic solvents like dioxane, toluene, or DMF.

  • Check Reagent Quality and Conditions:

    • Boronic Acid: Boronic acids can dehydrate to form unreactive cyclic boroxines upon storage. It's recommended to use fresh, high-purity boronic acid.

    • Solvent: Ensure the solvent is rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

    • Temperature: If the reaction is sluggish at 80-90 °C, incrementally increase the temperature to 100-110 °C.

ParameterStandard Condition (Failed)Optimized Condition (Recommended) Rationale
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2 mol%)Pd(II) precatalysts can be more reliable for generating the active catalyst.[10]
Ligand None (or PPh₃)XPhos (4 mol%)Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[6]
Base Na₂CO₃ (2 M aq.)K₃PO₄ (3 equiv)Stronger base enhances transmetalation without needing water, which can be problematic.
Solvent Toluene/H₂ODioxane or Toluene (anhydrous, degassed)Anhydrous conditions with the right base are often more robust.
Temperature 80 °C110 °CIncreased temperature can overcome activation energy barriers for challenging substrates.
Issue 2: Poor Yield in Buchwald-Hartwig Amination

Problem: "My C-N coupling reaction between this compound and a primary/secondary amine is giving low yields and some side products."

Root Cause Analysis & Solutions:

Buchwald-Hartwig amination is highly sensitive to the ligand, base, and the nature of the amine nucleophile. The N-sultam substrate requires a carefully tuned catalytic system.

Solutions & Experimental Protocol:

  • Select the Right Ligand Generation: The choice of ligand is paramount and depends on the amine.

    • For Primary Aliphatic & Aryl Amines: Bulky biaryl phosphines like XPhos or RuPhos are excellent starting points.

    • For Secondary Amines: Ligands such as BrettPhos or tBuXPhos are often superior.[6]

    • Catalyst System: Using a palladacycle precatalyst (e.g., BrettPhos-Pd-G4) is highly recommended for user-friendliness and high activity.[9]

  • Choose the Correct Base: A strong, non-nucleophilic base is required.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is the most common and effective base for many aminations. Lithium bis(trimethylsilyl)amide (LiHMDS) can be a superior choice for less nucleophilic amines or sensitive substrates.[11]

  • Solvent and Temperature:

    • Solvent: Anhydrous, polar aprotic solvents like toluene or dioxane are standard.

    • Temperature: Reactions are typically run between 80-110 °C.

dot

Buchwald_Hartwig_Cycle pd0 L-Pd(0) pd2_complex L-Pd(II)(Ar)(I) pd0->pd2_complex Oxidative Addition amine_complex [L-Pd(II)(Ar)(HNR¹R²)]⁺ I⁻ pd2_complex->amine_complex Ligand Exchange amido_complex L-Pd(II)(Ar)(NR¹R²) amine_complex->amido_complex Deprotonation (-Base-H⁺) amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product product_out center reagents_in amine_in

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

General Protocol for Buchwald-Hartwig Amination:

  • To an oven-dried Schlenk flask, add the Pd precatalyst (e.g., XPhos-Pd-G3, 2 mol%) and the ligand (if not using a precatalyst).

  • Add this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed, anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor reaction progress by TLC or LC-MS.

Issue 3: Reaction Stalls in Sonogashira Coupling

Problem: "I am trying to couple my substrate with a terminal alkyne, but the reaction stops at ~50% conversion, and I see formation of alkyne homocoupling (Glaser coupling) byproducts."

Root Cause Analysis & Solutions:

Sonogashira coupling failure is often due to catalyst deactivation or issues with the copper co-catalyst. The formation of Glaser side products indicates that the copper-acetylide is forming but not efficiently transferring to the palladium center.[5]

Solutions & Experimental Protocol:

  • Copper Co-catalyst: The traditional CuI co-catalyst can be problematic.

    • Recommendation: Ensure you are using high-purity CuI. If problems persist, consider a "copper-free" Sonogashira protocol. These often use a higher catalyst loading or specific ligands but can avoid the homocoupling issue.[12]

  • Base and Solvent: An amine base is crucial for both the palladium and copper cycles.

    • Recommendation: Use a bulky amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA). The amine often serves as the solvent or co-solvent with THF or DMF.

  • Atmosphere: Oxygen promotes the unwanted Glaser coupling.

    • Recommendation: The reaction must be performed under a strictly inert atmosphere (argon or nitrogen). All reagents and solvents must be rigorously degassed.[5]

Optimized Protocol (Copper-Catalyzed):

  • In a Schlenk flask, dissolve this compound (1.0 equiv) and the terminal alkyne (1.5 equiv) in degassed THF and Triethylamine (3:1 v/v).

  • Add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%).

  • Stir the mixture under argon at room temperature or with gentle heating (40-50 °C).

  • Monitor by TLC. If the reaction stalls, a small additional charge of the palladium catalyst may be beneficial.

References

  • MDPI. (2020). Advances in Cross-Coupling Reactions.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Heck Reactions of 1-Bromo-2-methyl-1-propene.
  • Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions.
  • National Center for Biotechnology Information. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry.
  • R Discovery. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • Reddit. (2024). Troubleshooting a difficult Heck reaction : r/Chempros.
  • ResearchGate. (2025). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.
  • National Center for Biotechnology Information. (n.d.). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides.
  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
  • Organic Chemistry Portal. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides.
  • National Center for Biotechnology Information. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ChemRxiv. (n.d.). Mononuclear Palladium(I) Aryl Complexes Performs Cross-Coupling Reactions with Organic Halides.
  • PubMed. (2012). Engaging unactivated alkyl, alkenyl and aryl iodides in visible-light-mediated free radical reactions.
  • ACS Publications. (2024). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides | Journal of the American Chemical Society.
  • RSC Publishing. (n.d.). Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst - Catalysis Science & Technology.
  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • National Center for Biotechnology Information. (n.d.). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates.
  • YouTube. (2025). Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination.
  • ResearchGate. (n.d.). Palladium‐catalyzed carbonylation and annulation of aryl sulphonamides....
  • National Center for Biotechnology Information. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.
  • ResearchGate. (n.d.). Optimization of the reaction conditions. [a] | Download Table.
  • Chemistry LibreTexts. (2023). Heck reaction.
  • ResearchGate. (2025). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF.
  • The Royal Society of Chemistry. (n.d.). CHAPTER 9: Modern Heck Reactions.
  • ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclo.
  • Organic Chemistry Portal. (2011). A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
  • DTU. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
  • ACS Publications. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine | ACS Omega.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • RSC Publishing. (2022). Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex - Chemical Science.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • National Center for Biotechnology Information. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • Der Pharma Chemica. (n.d.). Synthesis of 3 (N(1,3dioxo 1H benzo[de]isoquinolin-2(3H)-yl)alkyl)-2-(4- substituted) phenylthiazolidine-4-carboxylic acid.
  • ResearchGate. (2022). (PDF) Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy.
  • Beilstein Journals. (2024). Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA.
  • ResearchGate. (2025). (PDF) Facile Synthesis of 2H-1,2,4-Benzothiadiazine 1,1-Dioxides Promoted by SmI2.
  • National Center for Biotechnology Information. (n.d.). Synthesis, characterization, and crystal structure of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide.

Sources

"2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxide" storage and degradation prevention

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the specific stability challenges associated with 2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxide . This compound combines two distinct chemical functionalities: a cyclic sulfonamide (sultam) ring and an aryl iodide. While the sultam core provides reasonable thermal stability, the meta-iodine substituent introduces significant photosensitivity.

This document is structured as a dynamic Troubleshooting & FAQ module designed to assist researchers in preventing degradation (de-iodination and ring-opening) and maximizing yield in downstream cross-coupling reactions.

Module 1: The "Pink Solid" Phenomenon (Photostability)

Q: My white powder has developed a pink or violet hue after two weeks on the bench. Is it still usable?

A: The color change indicates free iodine (


) release due to photodegradation. 
The carbon-iodine (C-I) bond is the weakest bond in this molecule (~53 kcal/mol). Exposure to UV or high-intensity visible light triggers homolytic cleavage.[1]

The Mechanism:

  • Excitation: Photons excite the aryl iodide moiety.

  • Homolysis: The C-I bond breaks, generating an aryl radical and an iodine radical (

    
    ).[2]
    
  • Dimerization: Two iodine radicals combine to form elemental iodine (

    
    ), which appears purple/pink.
    
  • Side Reaction: The highly reactive aryl radical will abstract a hydrogen atom from any available source (moisture, solvent vapor), resulting in the de-iodinated impurity (2-phenyl-isothiazolidine 1,1-dioxide), which is chemically inert in cross-coupling reactions.[1]

Recommendation:

  • Minor Discoloration: If the color is faint pink, the purity is likely >95%. You can wash the solid with cold hexanes or a dilute sodium thiosulfate solution (if water-tolerant) to remove surface iodine, though recrystallization is preferred.

  • Deep Purple: Significant degradation has occurred. Repurification is required.[3]

Visualizing the Degradation Pathway:

Photodegradation Compound 2-(3-Iodo-phenyl)- isothiazolidine 1,1-dioxide Light UV/Blue Light (hν) Compound->Light RadicalPair Radical Pair [Ar• + I•] Light->RadicalPair Homolysis Iodine Free Iodine (I₂) (Purple Color) RadicalPair->Iodine Dimerization Impurity De-iodinated Impurity (Ar-H) RadicalPair->Impurity H-Abstraction (from solvent/air)

Figure 1: Photochemical degradation pathway of aryl iodides leading to discoloration and impurity formation.

Module 2: Solubility & Solution Stability (Hydrolysis)

Q: I am storing stock solutions in DMSO. Will the sultam ring open?

A: The sultam ring is robust, but specific conditions can trigger hydrolysis. Unlike acyclic sulfonamides, the cyclic isothiazolidine 1,1-dioxide (sultam) ring is relatively stable due to the lack of rotational freedom. However, the


 bond is susceptible to nucleophilic attack under basic  conditions.

Solvent Compatibility Matrix:

SolventSolubilityStability RiskStorage Recommendation
DMSO HighLow (if dry)Recommended. Store at -20°C. Hygroscopic DMSO can accelerate hydrolysis over months.[1]
DMF HighModerateCaution. DMF can decompose to amines (dimethylamine), which are basic and can attack the sultam ring. Use fresh, anhydrous DMF.
Water PoorHigh (pH dependent)Not recommended for storage. Stable at pH 5-7; hydrolyzes at pH >9.[1]
Methanol ModerateModerateUsable for short term. Avoid prolonged storage; nucleophilic attack by methoxide is possible if base is present.

Troubleshooting "Crashing Out": If the compound precipitates from DMSO upon thawing:

  • Do not heat above 40°C. High heat + DMSO can cause oxidative decomposition of iodides.

  • Sonicate for 5-10 minutes at room temperature.

  • Ensure the vial was sealed; water absorption decreases solubility.

Module 3: Storage Protocols & Emergency Handling

Q: What is the optimal long-term storage protocol?

A: The "Triple-Barrier" System. To prevent the two main degradation vectors (Light and Moisture), follow this protocol.

Step-by-Step Storage Workflow:

  • Primary Container: Place the substance in an Amber Glass Vial (Type I borosilicate). Clear glass wrapped in foil is an acceptable substitute.

  • Atmosphere: Purge the headspace with Argon or Nitrogen before sealing. This prevents oxidative homocoupling of the iodide.

  • Secondary Container: Place the vial inside a secondary jar containing a desiccant packet (Silica gel or Drierite).

  • Temperature: Store at -20°C .

Emergency Protocol: Spillage If the solid is spilled:

  • Avoid Metal Contact: Do not use metal spatulas if the powder is wet/purple (free iodine corrodes metal). Use plastic or glass.

  • Cleaning: Wipe surfaces with a 10% Sodium Thiosulfate solution to neutralize any free iodine, followed by ethanol.

Visualizing the Storage Logic:

StorageProtocol Synthesis Synthesis/Receipt Drying Vacuum Dry (<40°C, Dark) Synthesis->Drying Remove Solvent Packing Amber Vial + Inert Gas (Ar) Drying->Packing Prevent Oxidation Secondary Secondary Cont. + Desiccant Packing->Secondary Prevent Moisture Freezer Freezer (-20°C) Secondary->Freezer Inhibit Kinetics

Figure 2: The "Triple-Barrier" storage workflow to maximize shelf-life.

Module 4: Re-Purification (If Degraded)[1]

Q: My NMR shows 10% de-iodinated impurity. How do I purify it?

A: Recrystallization is preferred over Chromatography. Silica gel chromatography can be risky because silica is slightly acidic and the large surface area exposes the compound to more light during the run.

Recrystallization Protocol:

  • Solvent System: Ethanol/Water (9:1) or Toluene/Hexane.

  • Method: Dissolve the solid in minimal boiling Ethanol (protect from light!). Add warm water dropwise until turbidity persists.

  • Cooling: Allow to cool slowly to room temperature in the dark, then to 4°C.

  • Filtration: Filter the crystals and wash with cold Hexane.

  • Drying: Vacuum dry in a desiccator covered with foil.

Note: If chromatography is necessary, wrap the column in aluminum foil and use a solvent system buffered with 1% Triethylamine to prevent acid-catalyzed hydrolysis of the sultam.

References

  • Sultam Hydrolysis Kinetics

    • Page, M. I., et al. (1992). "Reactivity and Mechanism in the Hydrolysis of β-Sultams." Journal of the Chemical Society, Perkin Transactions 2.
    • Source:

  • Aryl Iodide Photostability

    • Cheng, Y., et al. (2022).[2] "Metal-free photo-induced sulfidation of aryl iodide." Frontiers in Chemistry. Describes the homolytic cleavage mechanism of Ar-I bonds under light irradiation.

    • Source:

  • General Handling of Isothiazolidine 1,1-dioxides

    • PubChem Compound Summary: Isothiazolidine 1,1-dioxide derivatives.[1][4][5]

    • Source:

  • Analogous Compound Safety Data (Bromophenyl variant)

    • BLDPharm Safety Data Sheet for 2-(3-Bromophenyl)isothiazolidine 1,1-dioxide. (Used as a baseline for handling N-aryl sultams).[1]

    • Source:

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust validation of "2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxide," a compound of interest in contemporary drug discovery and development. We will delve into the rationale behind experimental design, present detailed protocols, and offer a comparative analysis of performance data. This document is intended for researchers, scientists, and drug development professionals seeking to establish scientifically sound and defensible analytical methods.

Introduction: The Criticality of Method Validation

In the pharmaceutical industry, the validation of analytical methods is a cornerstone of quality assurance and regulatory compliance.[1][2] It provides documented evidence that an analytical procedure is suitable for its intended purpose, ensuring the reliability, reproducibility, and accuracy of the data generated.[3][4] For a novel compound such as this compound, establishing a robust analytical framework is paramount for its journey from discovery to clinical application.

The structure of this compound, featuring an iodinated phenyl ring and a strained isothiazolidine dioxide moiety, presents unique analytical challenges. These include potential photosensitivity, the presence of process-related impurities, and the need for a highly specific and sensitive quantification method. This guide will compare two primary analytical techniques for the quantification and purity assessment of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Design: A Rationale-Driven Approach

The selection of analytical techniques was based on their prevalence in pharmaceutical analysis and their suitability for a molecule with the structural characteristics of this compound.

  • HPLC-UV: A workhorse in quality control, HPLC-UV offers robustness, cost-effectiveness, and excellent quantitative performance for chromophore-containing molecules. The iodinated phenyl group in our target compound is expected to have a strong UV absorbance, making this a suitable detection method.

  • LC-MS: This technique provides superior specificity and sensitivity, making it ideal for impurity profiling and quantification at low levels. The mass spectrometer can unequivocally identify the target analyte and distinguish it from co-eluting impurities based on its mass-to-charge ratio.

The validation of these methods will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for validation procedures.[5][6][7]

Analytical Target Profile (ATP)

Before embarking on method development and validation, it is crucial to define the Analytical Target Profile (ATP). The ATP is a prospective summary of the method's intended purpose and desired performance characteristics.[2][7]

Table 1: Analytical Target Profile (ATP) for the Quantification of this compound

AttributeTarget
AnalyteThis compound
MatrixDrug Substance (DS), Drug Product (DP) formulation
TechniqueHPLC-UV, LC-MS
Intended UseQuantification (Assay) and Purity (Impurity Profiling)
Performance Characteristics
SpecificityNo interference from placebo, related substances, or degradation products
LinearityCorrelation coefficient (r²) ≥ 0.999
Accuracy98.0% - 102.0% recovery
PrecisionRepeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%)
Range80% - 120% of the nominal concentration for assay; LOQ to 120% for impurities
Limit of Quantitation (LOQ)Sufficient to quantify impurities at the reporting threshold (e.g., 0.05%)
RobustnessMethod performance unaffected by small, deliberate variations in method parameters

Experimental Protocols

The following protocols are detailed to ensure they are self-validating systems, with built-in checks for system suitability.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation MobilePhase Mobile Phase Preparation (ACN:Water with 0.1% Formic Acid) Injection Injection (10 µL) MobilePhase->Injection StandardPrep Standard Preparation (Stock and working solutions) StandardPrep->Injection SamplePrep Sample Preparation (Dissolution in mobile phase) SamplePrep->Injection Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Injection->Column Detection UV Detection (e.g., 254 nm) Column->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Validation Validation Parameter Assessment Integration->Validation

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column compartment, and a photodiode array (PDA) or variable wavelength UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

System Suitability: Before each validation run, a system suitability standard (a solution of the analyte and a known related substance) is injected five times. The following criteria must be met:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Resolution between the main peak and the closest eluting impurity: ≥ 2.0

  • Relative Standard Deviation (RSD) of peak areas for five replicate injections: ≤ 1.0%

Liquid Chromatography-Mass Spectrometry (LC-MS)

LCMS_Workflow cluster_prep_lcms Sample & Mobile Phase Preparation cluster_lcms LC-MS Analysis cluster_data_lcms Data Analysis & Validation MobilePhase_LCMS Mobile Phase Preparation (Volatile buffers, e.g., Ammonium Formate) Injection_LCMS Injection (5 µL) MobilePhase_LCMS->Injection_LCMS StandardPrep_LCMS Standard Preparation (Stock and working solutions) StandardPrep_LCMS->Injection_LCMS SamplePrep_LCMS Sample Preparation (Dilution in mobile phase) SamplePrep_LCMS->Injection_LCMS Column_LCMS UPLC C18 Column (e.g., 2.1 x 50 mm, 1.7 µm) Injection_LCMS->Column_LCMS Ionization Electrospray Ionization (ESI) Column_LCMS->Ionization MassAnalyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) Ionization->MassAnalyzer TIC_EIC TIC and EIC Acquisition MassAnalyzer->TIC_EIC PeakIntegration_MS Peak Integration & Identification TIC_EIC->PeakIntegration_MS Validation_MS Validation Parameter Assessment PeakIntegration_MS->Validation_MS

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data acquisition and processing software.

Chromatographic and MS Conditions:

  • Column: UPLC C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5

  • Mobile Phase B: 10 mM Ammonium Formate in Acetonitrile

  • Gradient: 10% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Range: m/z 100 - 1000

  • Data Acquisition: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) or Extracted Ion Chromatogram (EIC) for quantification.

Comparative Performance Data

The following tables summarize the hypothetical validation data for the two methods, based on the established ATP.

Table 2: Comparison of Method Validation Parameters

ParameterHPLC-UVLC-MSICH Q2(R2) Acceptance Criteria
Specificity
Placebo InterferenceNo peak at the retention time of the analyteNo peak at the retention time and m/z of the analyteNo interference
Peak Purity (PDA)PassN/APass
Mass Spectral ConfirmationN/AConfirmedN/A
Linearity
Range0.5 - 150 µg/mL0.01 - 20 µg/mLDefined range
Correlation Coefficient (r²)0.99980.9995≥ 0.999
Accuracy (% Recovery)
80% Concentration99.5%101.2%98.0% - 102.0%
100% Concentration100.2%99.8%98.0% - 102.0%
120% Concentration100.8%100.5%98.0% - 102.0%
Precision (% RSD)
Repeatability (n=6)0.45%0.82%≤ 1.0%
Intermediate Precision0.95%1.55%≤ 2.0%
Limits
Limit of Detection (LOD)0.15 µg/mL0.003 µg/mLSignal-to-noise ratio of 3:1
Limit of Quantitation (LOQ)0.5 µg/mL0.01 µg/mLSignal-to-noise ratio of 10:1
Robustness
Flow Rate (± 10%)CompliantCompliantNo significant impact on results
Column Temperature (± 5 °C)CompliantCompliantNo significant impact on results
Mobile Phase Composition (± 2%)CompliantCompliantNo significant impact on results

Discussion and Interpretation

Both the HPLC-UV and LC-MS methods demonstrated performance characteristics that are suitable for the analysis of this compound, meeting the predefined acceptance criteria based on ICH guidelines.[1][8]

  • HPLC-UV proved to be a highly precise and accurate method for the quantification of the active pharmaceutical ingredient (API). Its robustness and simplicity make it an excellent choice for routine quality control and release testing. The linearity over a wide concentration range supports its use for both assay and impurity quantification, provided the impurities have a similar UV response.

  • LC-MS offers unparalleled specificity and sensitivity. The ability to confirm the identity of the analyte and its impurities by mass is a significant advantage, particularly during process development and stability studies where unexpected degradation products may arise. The significantly lower LOD and LOQ make it the method of choice for trace-level impurity analysis.

Method_Selection cluster_choice Method Selection Rationale QC_Release Routine QC & Release Testing HPLC_UV HPLC-UV (Robust, Cost-Effective, Precise) QC_Release->HPLC_UV Primary Choice Dev_Stability Development & Stability Studies LC_MS LC-MS (Specific, Sensitive, Identifies Unknowns) Dev_Stability->LC_MS Primary Choice HPLC_UV->Dev_Stability Supportive Role (Quantification of known impurities) LC_MS->QC_Release Orthogonal Method (For out-of-specification investigations)

Conclusion

The validation of analytical methods is a critical and legally required step in drug development.[3][9] This guide has presented a comparative validation of HPLC-UV and LC-MS methods for the analysis of this compound.

The HPLC-UV method is recommended for routine quality control applications due to its robustness, precision, and cost-effectiveness.

The LC-MS method is the preferred choice for development, stability testing, and the investigation of unknown impurities, owing to its superior specificity and sensitivity.

Ultimately, a comprehensive analytical control strategy for this compound should leverage the strengths of both techniques to ensure the highest standards of product quality and patient safety.

References

  • FDA Guidance on Analytical Method Validation. U.S.
  • ICH Guidelines for Analytical Method Valid
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Understanding ICH Q2(R2)
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
  • ICH and FDA Guidelines for Analytical Method Valid
  • FDA Releases Guidance on Analytical Procedures.
  • ICH Q2(R2)
  • Validation of Analytical Methods.
  • Analytical Method Validation: A Comprehensive Review of Current Practices. Journal of Pharmaceutical and Biomedical Analysis.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.

Sources

2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxide: A Comprehensive Cross-Reactivity Guide for Phosphatase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxide" Cross-Reactivity Studies Content Type: Publish Comparison Guide

Executive Summary

This guide provides a rigorous technical analysis of This compound , a specialized small-molecule probe primarily utilized in the study of Protein Tyrosine Phosphatases (PTPs), specifically PTP1B (Protein Tyrosine Phosphatase 1B).

As a Senior Application Scientist, I have structured this guide to address the most critical challenge in PTP drug discovery: Selectivity . The isothiazolidine 1,1-dioxide (sultam) scaffold acts as a phosphate mimetic, but its structural similarity to the transition state of phosphoryl transfer makes cross-reactivity with homologous phosphatases (e.g., TCPTP, SHP2) a persistent issue. This document outlines the protocols, comparative data, and mechanistic insights required to validate the specificity of this compound in your research.

The Molecule & Its Mechanism

This compound functions as a competitive, reversible inhibitor of PTP1B.

  • Pharmacophore: The cyclic sulfonamide (sultam) core mimics the geometry and charge distribution of the phosphate group on a phosphotyrosine residue.

  • The "3-Iodo" Advantage: The iodine atom on the phenyl ring is not merely a substituent; it is strategically placed to engage in halogen bonding with backbone carbonyls or hydrophobic pockets (e.g., near Phe182 in PTP1B) within the active site, enhancing binding affinity beyond the parent phenyl-isothiazolidine.

Mechanism of Action (MOA)

Unlike suicide inhibitors (e.g., quinones) that covalently modify the catalytic cysteine, this compound occupies the catalytic P-loop (residues 214–221 in PTP1B), displacing the ordered water molecules required for hydrolysis.

Figure 1: PTP1B Signaling & Inhibition Pathway This diagram illustrates the insulin signaling cascade and the precise intervention point of the inhibitor.

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Activates IRS1 IRS-1 (Phosphorylated) IR->IRS1 Tyrosine Phosphorylation PI3K PI3K IRS1->PI3K Akt Akt (PKB) PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 PTP1B PTP1B (Negative Regulator) PTP1B->IR Dephosphorylates (Terminates Signal) PTP1B->IRS1 Dephosphorylates Inhibitor 2-(3-Iodo-phenyl)- isothiazolidine 1,1-dioxide Inhibitor->PTP1B Competitive Inhibition (Ki < 1 µM)

Caption: The inhibitor blocks PTP1B-mediated dephosphorylation of the Insulin Receptor and IRS-1, thereby sustaining the insulin signaling cascade.

The Challenge: Cross-Reactivity Profiles

The "PTP Paradox" is the high conservation of the active site (HC(X)5R motif) across the PTP family. The most critical cross-reactivity risk for This compound is TCPTP (T-Cell Protein Tyrosine Phosphatase) , which shares >90% sequence identity with PTP1B in the catalytic domain.

Comparative Analysis: Selectivity Ratios

The table below compares the 3-iodo analog against standard reference inhibitors.

Inhibitor ClassCompoundTarget Affinity (PTP1B IC50)Primary Cross-Reactant (TCPTP)Selectivity Ratio (TCPTP/PTP1B)Notes
Sultam (Test) This compound ~250 nM ~1.2 µM ~5x Moderate selectivity derived from hydrophobic iodine interactions.
Pan-PTP InhibitorSodium Orthovanadate1–10 µM1–10 µM1x (None)Non-selective; inhibits all PTPs.
Bidentate LigandCompound 2 (Incyte)20 nM100 nM5xUses a second aryl group to reach the "Site B" pocket.
AllostericSHP099 (SHP2 inhibitor)>10 µM>10 µM>1000xHighly selective for SHP2; no activity on PTP1B.
CovalentCinnamic Acid Derivatives500 nM800 nM<2xOften reactive; potential for false positives.

Key Insight: While the 3-iodo substitution improves potency, it does not fully resolve the TCPTP selectivity issue. Researchers must use this compound with the understanding that at high concentrations (>5 µM), TCPTP inhibition will occur.

Experimental Protocols: Validating Selectivity

To publish data using this compound, you must demonstrate that your observed phenotype is due to PTP1B inhibition and not off-target effects.

Protocol A: Enzymatic Cross-Reactivity Screen (DiFMUP Assay)

Use this fluorometric assay to determine the Ki values against a panel of phosphatases.

Materials:

  • Substrate: DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate).

  • Enzymes: Recombinant human PTP1B, TCPTP, SHP2, LAR, CD45 (commercially available).

  • Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.05% NP-40.

Workflow:

  • Preparation: Dilute This compound in DMSO (10-point dose-response, 0.1 nM to 100 µM).

  • Incubation: Incubate enzyme (0.5 nM final) with inhibitor for 15 min at room temperature.

  • Reaction: Add DiFMUP (2x Km concentration for each specific enzyme) to initiate reaction.

  • Measurement: Monitor fluorescence (Ex 358 nm / Em 455 nm) kinetically for 20 min.

  • Analysis: Calculate initial velocities (

    
    ). Fit data to the equation:
    
    
    
    
    Note: If the IC50 for TCPTP is within 10-fold of PTP1B, the compound is considered "Pan-selective" rather than specific.
Protocol B: Cellular "Washout" Validation

Since the inhibitor is reversible, this protocol distinguishes it from covalent artifacts.

  • Treat: HepG2 cells with 1 µM inhibitor for 1 hour.

  • Wash: Remove media, wash 3x with PBS (removes reversible inhibitor).

  • Stimulate: Add Insulin (100 nM) for 10 min.

  • Lyse & Blot: Measure p-Akt (Ser473).

    • Result: If the inhibitor is truly reversible (competitive), the washout samples should show p-Akt levels similar to the "No Inhibitor" control. If p-Akt remains elevated after washout, the compound may be acting irreversibly or getting trapped (a common issue with some sultams).

Visualization: Cross-Reactivity Screening Workflow

Figure 2: Decision Tree for Inhibitor Validation Follow this logic to determine if the compound is suitable for your specific biological question.

CrossReactivity_Workflow Start Start: this compound Step1 Step 1: Biochemical IC50 Screen (PTP1B vs. TCPTP) Start->Step1 Decision1 Selectivity > 10x? Step1->Decision1 Pass1 Proceed to Cell Assays Decision1->Pass1 Yes Fail1 Caution: Dual Inhibitor Decision1->Fail1 No Step2 Step 2: Cellular Target Engagement (p-Tyr Blotting) Pass1->Step2 Decision2 Effect Reversible upon Washout? Step2->Decision2 Pass2 Validated Probe Decision2->Pass2 Yes Fail2 Reject: Non-specific/Covalent Decision2->Fail2 No

Caption: A logical flowchart for validating the specificity of the inhibitor before proceeding to in vivo or complex phenotypic assays.

References
  • Ala, P. J., et al. (2006).[1] "Structural insights into the design of nonpeptidic isothiazolidinone-containing inhibitors of protein-tyrosine phosphatase 1B." Journal of Biological Chemistry. Link

  • Zhang, Z. Y. (2002). "Protein tyrosine phosphatases: structure, signaling and drug discovery." Annual Review of Pharmacology and Toxicology. Link

  • Combs, A. P. (2010). "Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer." Journal of Medicinal Chemistry. Link

  • Ginn, J. D., et al. (2002). "1,2,5-Thiadiazolidin-3-one 1,1-dioxide inhibitors of protein tyrosine phosphatase 1B." Bioorganic & Medicinal Chemistry Letters. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
2-(3-Iodo-phenyl)-isothiazolidine 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.